AH2-14c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 1-[5-[(2,2-dimethyl-1-phenylpropyl)carbamoyl]-2-pyridinyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C23H26N4O3/c1-5-30-22(29)18-14-25-27(15-18)19-12-11-17(13-24-19)21(28)26-20(23(2,3)4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3,(H,26,28) |
InChI Key |
JSWMFOBREUUTCN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of AH2-14c: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data on AH2-14c, a novel inhibitor of the DNA demethylase ALKBH2, reveals its potential as a targeted therapeutic agent against glioblastoma multiforme (GBM). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in inducing programmed cell death in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.
Core Mechanism: Inhibition of ALKBH2
This compound functions as a potent inhibitor of ALKBH2, a DNA demethylase enzyme. Elevated expression of ALKBH2 has been observed in glioblastoma, where it contributes to therapeutic resistance, particularly against alkylating agents like temozolomide. By inhibiting ALKBH2, this compound disrupts DNA repair mechanisms in cancer cells, sensitizing them to cytotoxic insults and triggering apoptosis.
Induction of Apoptosis in Glioblastoma Cells
This compound has been demonstrated to induce apoptosis, or programmed cell death, in the human glioblastoma cell line U87. This process is a critical anti-cancer mechanism, as it leads to the safe and efficient elimination of malignant cells. The pro-apoptotic activity of this compound is a key focus of its therapeutic potential.
Quantitative Analysis of Cytotoxicity
The efficacy of this compound in inhibiting cancer cell growth has been quantified, providing a benchmark for its cytotoxic potential.
| Cell Line | Compound | IC50 Value | Assay Type |
| U87 (Glioblastoma) | This compound | 4.56 µM | Cell Viability |
Table 1: Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in U87 glioblastoma cells, indicating its potency in reducing cell viability.
Signaling Pathways Implicated in this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound is the subject of ongoing research, the inhibition of ALKBH2 is known to impact several downstream pathways that converge on apoptosis. Based on the known roles of ALKBH2 and the general mechanisms of apoptosis in glioblastoma, a putative signaling pathway for this compound can be proposed.
Inhibition of ALKBH2 by this compound is hypothesized to lead to an accumulation of DNA damage. This damage can activate the p53 tumor suppressor pathway. Activated p53 can, in turn, transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This shifts the balance of Bcl-2 family proteins towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Figure 1: Proposed Signaling Pathway of this compound-Induced Apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a standard protocol for assessing apoptosis, a key experiment in characterizing the mechanism of action of this compound.
Annexin V/Propidium Iodide Apoptosis Assay
This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
U87 glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed U87 cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 2 µM, 4.56 µM, 10 µM) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Gently detach the cells using a cell scraper or trypsin-EDTA. Collect the cells, including those in the supernatant, by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
AH2-14c: A Selective ALKBH2 Inhibitor for Glioblastoma Research and Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AlkB Homolog 2 (ALKBH2) is a crucial DNA demethylase that plays a significant role in the repair of alkylated DNA, contributing to genome stability. Its overexpression has been implicated in the progression and chemoresistance of various cancers, including glioblastoma (GBM). The development of potent and selective ALKBH2 inhibitors is a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This technical guide provides an in-depth overview of AH2-14c, a selective inhibitor of ALKBH2, with a focus on its mechanism of action, experimental validation, and potential applications in research and drug development.
This compound is a cell-permeable ethyl ester prodrug of AH2-15c. Upon cellular uptake, this compound is hydrolyzed to its active form, AH2-15c, which potently and selectively inhibits the enzymatic activity of ALKBH2. This targeted inhibition leads to an accumulation of DNA damage, ultimately inducing apoptosis and inhibiting the proliferation and migration of cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound and its active metabolite AH2-15c has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency and cellular efficacy.
| Compound | Assay Type | Metric | Value | Cell Line | Reference |
| AH2-15c | Fluorescence Polarization (FP) Assay | IC50 | 31 nM | - | [1][2] |
| This compound | Cell Viability Assay | IC50 | 4.56 µM | U87 Glioblastoma | [1] |
Table 1: Inhibitory Potency of AH2-15c and this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.
| Compound | Effect | Assay | Observations | Cell Line |
| This compound | Anti-proliferative | Proliferation Assay | Exhibits anti-proliferative abilities. | U87 Glioblastoma |
| This compound | Anti-migration | Migration Assay | Demonstrates anti-migration abilities. | U87 Glioblastoma |
| This compound | Apoptosis Induction | Apoptosis Assay | Induces apoptosis in GBM cell lines. | U87 Glioblastoma |
| This compound | Target Engagement | Cellular Thermal Shift Assay | Directly binds to ALKBH2 in cells. | U87 Glioblastoma |
| This compound | Mechanism of Action | DNA Damage Assay | Increases cellular levels of DNA 3meC (at 5 µM). | U87 Glioblastoma |
Table 2: Cellular Effects of this compound in U87 Glioblastoma Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for the key experiments cited in the evaluation of this compound.
ALKBH2 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of ALKBH2 enzymatic activity by monitoring the displacement of a fluorescently labeled DNA probe from the ALKBH2 protein.
Materials:
-
Recombinant human ALKBH2 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) substrate containing a methyladenine lesion
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
Co-factors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate (2-OG), L-ascorbic acid
-
AH2-15c (active inhibitor)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ALKBH2 protein, and the fluorescently labeled ssDNA probe at optimized concentrations.
-
Add varying concentrations of the inhibitor (AH2-15c) to the wells of the microplate.
-
Initiate the demethylation reaction by adding the co-factors (Fe(II), 2-OG, and L-ascorbic acid).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of U87 glioblastoma cells, which is an indicator of cell viability.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed U87 cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of U87 glioblastoma cells.
Materials:
-
U87 glioblastoma cells
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Pre-treat U87 cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Resuspend the treated cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete culture medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory ability of treated cells to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
U87 glioblastoma cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed U87 cells in 6-well plates and treat with different concentrations of this compound or a vehicle control for a designated time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ALKBH2 signaling pathway, the mechanism of action of this compound, and the workflow of a key experimental assay.
Caption: ALKBH2 Signaling Pathway and Consequences of Inhibition.
Caption: Mechanism of Action of this compound.
Caption: Fluorescence Polarization Assay Workflow.
Conclusion
This compound represents a significant advancement in the development of selective ALKBH2 inhibitors. Its ability to effectively penetrate cells and convert to the potent inhibitor AH2-15c makes it a valuable tool for studying the biological functions of ALKBH2 in glioblastoma and other cancers. The data presented in this guide underscore its potential as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies. The detailed experimental protocols and visualizations provided herein are intended to facilitate further research and development in this promising area of oncology.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of ALKBH2 in Glioblastoma Multiforme
Glioblastoma multiforme (GBM) is the most common and aggressive primary brain tumor in adults, with a median survival of only 14.6 months despite aggressive multimodal therapy.[1][2][3][4][5] A significant challenge in treating GBM is its profound resistance to chemotherapy, particularly the standard-of-care alkylating agent temozolomide (B1682018) (TMZ). Understanding the molecular mechanisms underpinning this resistance is paramount for developing more effective therapeutic strategies. This guide focuses on the critical role of the DNA repair protein AlkB homolog 2 (ALKBH2) in the pathology and treatment resistance of glioblastoma.
ALKBH2: A Key Player in DNA Repair
ALKBH2 is a member of the AlkB family of Fe(II) and α-ketoglutarate-dependent dioxygenases. Its primary function is to repair alkylation damage to DNA bases through a process of oxidative dealkylation. Specifically, ALKBH2 is known to remove methyl lesions from DNA, which is the principal mechanism of action of temozolomide. The protein is localized in the cell nucleus and is often found at replication foci, suggesting a role in repairing DNA damage near the replication fork.
Overexpression of ALKBH2 in Glioblastoma
Multiple studies have demonstrated that ALKBH2 is significantly upregulated in glioblastoma compared to non-tumoral brain tissue. Gene expression analyses have shown that ALKBH2 mRNA levels are approximately 2- to 4-fold higher in established GBM cell lines and about 2-fold higher in patient-derived GBM tissue when compared to normal human brain (NHB) samples. This overexpression is a key feature of GBM and has significant functional implications.
Data Presentation: ALKBH2 Expression in Glioblastoma
| Category | Finding | Fold Change (vs. Normal Brain) | Significance (P-value) | Reference |
| GBM Cell Lines | Abundant mRNA expression | 2 to 4-fold higher | - | |
| Human GBM Tissue | Significantly upregulated mRNA expression | ~2-fold higher | P = 0.001 | |
| Human GBM Tissue | High or medium protein expression | - | - |
The Central Role of ALKBH2 in Temozolomide Resistance
The standard chemotherapeutic agent for GBM, temozolomide, induces cytotoxicity by methylating DNA. The efficacy of TMZ is often limited by the cell's ability to repair this damage. ALKBH2 directly counteracts the therapeutic effect of TMZ by removing these methyl adducts from the DNA.
Studies have shown a direct causal link between ALKBH2 expression and TMZ resistance.
-
Overexpression of ALKBH2 in U87 and U251 GBM cell lines leads to enhanced resistance to TMZ and another methylating agent, methyl methanesulfonate (B1217627) (MMS).
-
Conversely, siRNA-mediated knockdown of ALKBH2 sensitizes GBM cells to TMZ and MMS.
-
Importantly, altering ALKBH2 expression does not affect sensitivity to non-methylating agents like doxorubicin (B1662922) or cisplatin, highlighting its specific role in repairing alkylation damage.
In MGMT-deficient GBM cell lines, an inverse correlation has been observed between ALKBH2 mRNA expression levels and sensitivity to temozolomide, suggesting that in the absence of MGMT, another key DNA repair protein, ALKBH2 becomes a significant mediator of resistance.
Data Presentation: Impact of ALKBH2 on Drug Sensitivity
| Experimental Condition | Cell Lines | Drug | Effect | Reference |
| ALKBH2 Overexpression | U87, U251 | Temozolomide, MMS | Increased Resistance | |
| ALKBH2 Overexpression | U87, U251 | Doxorubicin | No Change | |
| ALKBH2 Knockdown (siRNA) | GBM Cells | Temozolomide, MMS | Increased Sensitivity | |
| ALKBH2 Knockdown (siRNA) | GBM Cells | Doxorubicin, Cisplatin | No Change |
Signaling Pathways and Regulation
Regulation by the p53 Pathway
The tumor suppressor p53, a critical regulator of cellular stress responses, has been shown to negatively regulate ALKBH2 expression. Nongenotoxic activation of the p53 pathway using the selective MDM2 antagonist nutlin-3 (B1677040) results in a significant decrease in ALKBH2 transcription levels in GBM cells. This places ALKBH2 within the regulatory context of the p53 signaling network and suggests that the p53 status of a tumor could influence its ALKBH2 expression and subsequent TMZ sensitivity.
Caption: p53-mediated repression of ALKBH2 transcription.
Interaction with IDH1 Mutations
Mutations in isocitrate dehydrogenase 1 (IDH1) are common in lower-grade gliomas and secondary GBM, and they are associated with a better prognosis. The mutant IDH1 enzyme produces 2-hydroxyglutarate (2-HG), an oncometabolite that can inhibit α-KG-dependent enzymes, including ALKBH2. This inhibition of ALKBH2's repair function by 2-HG renders IDH1-mutant cells more sensitive to DNA damaging agents. Recent studies show that the knockout of ALKBH2 or the presence of an IDH1 mutation sensitizes glioblastoma cells to the genotoxic effects of artesunate, a potential anticancer agent. This suggests a synthetic lethal interaction that could be exploited therapeutically.
Caption: IDH1 mutation inhibits ALKBH2, sensitizing GBM to artesunate.
Prognostic Significance
High expression of ALKBH2 is correlated with a worse prognosis for GBM patients. Bioinformatics analyses of patient databases have shown that patients with higher transcription levels of ALKBH2 have a significantly shorter overall survival time. This suggests that ALKBH2 is not only a mediator of treatment resistance but also a potential prognostic biomarker.
ALKBH2 as a Therapeutic Target
The definitive role of ALKBH2 in mediating TMZ resistance makes it an attractive target for drug development. The development of small-molecule inhibitors of ALKBH2 could be a promising strategy to overcome chemoresistance and enhance the efficacy of alkylating agents in GBM. Researchers have begun to identify and develop such inhibitors. For example, the compound MV1035 and its derivatives have been shown to inhibit the activity of ALKBH2, and in combination with TMZ, they exhibit a synergistic effect in reducing the viability of GBM cells and patient-derived glioma stem cells (GSCs).
Experimental Protocols
This section details the common methodologies used to investigate the role of ALKBH2 in glioblastoma.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure ALKBH2 mRNA expression levels in GBM cell lines and tissues relative to a control (e.g., normal human brain tissue).
-
Western Blotting: Employed to determine the protein levels of ALKBH2 and other proteins of interest (e.g., p53) following experimental manipulations like siRNA knockdown or pathway activation.
-
Immunohistochemistry (IHC): Used to assess the protein expression and localization of ALKBH2 in patient tumor tissues.
Functional Assays
-
Cell Viability and Proliferation Assays (e.g., MTT, MTS): Used to assess the cytotoxic effects of chemotherapeutic agents on GBM cells with varying levels of ALKBH2 expression.
-
Clonogenic Survival Assay: A long-term assay to determine the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Gene Silencing (siRNA): Small-interfering RNAs are transfected into GBM cells to specifically knock down the expression of ALKBH2, allowing for the study of its functional role in drug resistance.
-
Overexpression Studies: GBM cell lines are stably transfected with a vector containing the ALKBH2 gene to create cells that overexpress the protein, enabling the study of gain-of-function effects.
-
Cell-Free Activity Assays: Recombinant ALKBH2 protein is used in vitro to test the direct inhibitory effect of small molecules on its enzymatic DNA repair activity.
Caption: General experimental workflow for ALKBH2 research in glioblastoma.
Conclusion
ALKBH2 has emerged as a novel and critical mediator of temozolomide resistance in glioblastoma multiforme. Its overexpression in GBM tumors is associated with a poor prognosis, and its function is intricately linked with key cancer pathways like p53 and IDH1 signaling. The compelling evidence supporting its role in chemoresistance strongly advocates for the development of ALKBH2 inhibitors as a strategy to sensitize GBM tumors to standard alkylating chemotherapy. Further research into the biology of ALKBH2 and the development of potent, specific inhibitors holds significant promise for improving therapeutic outcomes for patients with this devastating disease.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. The DNA repair protein ALKBH2 mediates temozolomide resistance in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. merckmillipore.com [merckmillipore.com]
AH2-14c's effect on DNA demethylation pathways
An In-depth Technical Guide to the Effects of AH2-14c on DNA Demethylation Pathways
Disclaimer: As of the latest data retrieval, publicly available information on a compound designated "this compound" and its specific effects on DNA demethylation pathways is not available. The following guide is a representative document constructed to illustrate the potential mechanisms and experimental evaluation of a hypothetical novel compound, herein referred to as this compound, acting as a DNA methyltransferase (DNMT) inhibitor. All data and experimental specifics are illustrative.
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability. This process, primarily mediated by DNA methyltransferases (DNMTs), involves the addition of a methyl group to the 5' position of cytosine residues, typically within CpG dinucleotides. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers and other diseases.
The reversal of DNA hypermethylation, or DNA demethylation, can lead to the re-expression of silenced genes and is a key therapeutic strategy. This can be achieved through passive demethylation, by inhibiting the maintenance of methylation during DNA replication, or through active demethylation, involving the ten-eleven translocation (TET) family of enzymes.
This document provides a technical overview of the hypothetical small molecule this compound, a potent and selective inhibitor of DNMTs, and its role in promoting DNA demethylation. We will detail its mechanism of action, present quantitative data on its activity, outline key experimental protocols for its evaluation, and visualize the pathways and workflows involved.
Core Mechanism of Action of this compound
This compound is hypothesized to be a non-competitive inhibitor of DNMTs, with a high degree of selectivity for DNMT1, the primary enzyme responsible for maintaining methylation patterns after DNA replication. By binding to an allosteric site on DNMT1, this compound is presumed to induce a conformational change that prevents the enzyme from binding to hemimethylated DNA, thereby blocking the transfer of a methyl group from S-adenosyl-L-methionine (SAM). This leads to a passive, replication-dependent dilution of methylation marks over subsequent cell divisions, resulting in global and gene-specific demethylation.
Caption: Mechanism of this compound induced passive DNA demethylation.
Quantitative Data
The efficacy and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Enzyme | IC50 (nM) | Assay Type |
| DNMT1 | 50 | ELISA-based |
| DNMT3A | 1250 | Radio-enzymatic |
| DNMT3B | 2500 | Radio-enzymatic |
Table 2: Dose-Dependent Effect of this compound on Global DNA Methylation in HEK293T Cells
| This compound Conc. (nM) | Global 5-mC Level (%) | Method |
| 0 (Control) | 85.2 | ELISA |
| 10 | 75.1 | ELISA |
| 50 | 55.8 | ELISA |
| 250 | 30.4 | ELISA |
Table 3: Effect of this compound on Promoter Methylation and Gene Expression of CDKN2A
| Treatment | Promoter Methylation (%) | Relative Gene Expression (Fold Change) |
| Vehicle Control | 92.5 | 1.0 |
| This compound (50 nM) | 45.3 | 15.7 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
DNMT1 Inhibition Assay (ELISA-based)
-
Plate Coating: A 96-well plate is coated with a substrate containing hemi-methylated DNA.
-
Reaction Mixture: Recombinant human DNMT1 enzyme is pre-incubated with varying concentrations of this compound (from 1 nM to 10 µM) in reaction buffer containing S-adenosyl-L-methionine (SAM).
-
Incubation: The reaction mixture is added to the coated wells and incubated for 2 hours at 37°C to allow for the methylation reaction.
-
Detection: The plate is washed, and a capture antibody specific for 5-methylcytosine (B146107) (5-mC) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Global DNA Methylation Analysis
-
Cell Culture and Treatment: HEK293T cells are seeded and treated with this compound at various concentrations for 72 hours.
-
Genomic DNA Extraction: Genomic DNA is extracted from the treated cells using a standard phenol-chloroform extraction method or a commercial kit.
-
Quantification: The concentration and purity of the extracted DNA are determined using a spectrophotometer.
-
ELISA-based Quantification of 5-mC: An ELISA-based kit is used to determine the percentage of 5-mC. Briefly, denatured DNA is added to a 96-well plate coated with a 5-mC specific antibody. The amount of bound DNA is quantified using a secondary antibody and colorimetric detection, relative to a standard curve.
Gene-Specific Methylation Analysis (Bisulfite Sequencing)
-
Bisulfite Conversion: Genomic DNA (1 µg) extracted from control and this compound-treated cells is subjected to bisulfite conversion using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The promoter region of the target gene (e.g., CDKN2A) is amplified from the bisulfite-converted DNA using specific primers.
-
Cloning and Sequencing: The PCR products are cloned into a TA vector, and individual clones (typically 10-15 per sample) are sequenced using Sanger sequencing.
-
Data Analysis: The sequencing results are analyzed to determine the methylation status of each CpG site in the amplified region. The percentage of methylation is calculated as (number of methylated CpG sites / total number of CpG sites) x 100.
Caption: Workflow for assessing this compound's effect on gene demethylation.
Conclusion
The hypothetical compound this compound demonstrates the characteristics of a potent and selective DNMT1 inhibitor. Its ability to induce passive DNA demethylation leads to the re-expression of silenced genes, such as the tumor suppressor CDKN2A. The experimental framework provided herein offers a robust methodology for the evaluation of such compounds. The data, while illustrative, underscore the therapeutic potential of targeting DNA methylation pathways in diseases characterized by epigenetic dysregulation. Further studies would be required to validate these findings in preclinical disease models.
In-Depth Technical Guide to AH2-14c: A Novel ALKBH2 Inhibitor for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH2-14c is a recently identified small molecule inhibitor of the DNA demethylase AlkB homolog 2 (ALKBH2), a protein implicated in the progression and chemoresistance of glioblastoma (GBM). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on its potential as a therapeutic agent and research tool. The document includes a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its developmental logic and putative signaling pathways.
Discovery and Development of this compound
The development of this compound stemmed from a structure-activity relationship (SAR) study of nicotinamide (B372718) derivatives aimed at identifying potent and selective inhibitors of ALKBH2. The initial lead compound, AH2-15c, demonstrated high inhibitory potency against ALKBH2 in a fluorescence polarization assay (IC50 = 0.031 ± 0.001 μM) with over 200-fold selectivity against other AlkB subfamily members. However, AH2-15c exhibited poor cell membrane permeability due to the presence of a carboxyl group, limiting its cellular activity (IC50 = 103 µM in U87 glioblastoma cells).
This led to the investigation of its ester precursor, this compound. As the un-hydrolyzed counterpart of AH2-15c, this compound demonstrated significantly improved cellular efficacy. This strategic modification highlights a common approach in drug development to enhance the pharmacokinetic properties of a potent but less bioavailable compound.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of ALKBH2. ALKBH2 is a DNA demethylase that repairs alkylation damage, and its overexpression in glioblastoma contributes to resistance to alkylating chemotherapeutic agents like temozolomide. By binding to ALKBH2, this compound increases the cellular abundance of DNA N3-methylcytosine (3meC) modifications.
Furthermore, inhibition of ALKBH2 by this compound has been shown to induce apoptosis in glioblastoma cells. This is achieved through the regulation of apoptosis-related genes. While the precise downstream targets are still under investigation, it is hypothesized that the accumulation of DNA damage due to ALKBH2 inhibition triggers the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its parent compound, AH2-15c.
| Compound | Assay | Target/Cell Line | IC50 Value |
| AH2-15c | Fluorescence Polarization | ALKBH2 | 0.031 ± 0.001 µM |
| AH2-15c | Cell Viability | U87 Glioblastoma | 103 µM |
| This compound | Cell Viability | U87 Glioblastoma | 4.56 µM |
Table 1: Inhibitory and Cytotoxic Activity
| Compound | Molecular Formula | Molecular Weight |
| This compound | C23H26N4O3 | 406.48 g/mol |
Table 2: Physicochemical Properties
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound.
Fluorescence Polarization (FP) Assay for ALKBH2 Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds against ALKBH2.
-
Principle: The assay measures the change in polarization of a fluorescently labeled DNA probe upon binding to the ALKBH2 protein. Inhibition of this binding by a compound results in a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human ALKBH2 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) probe containing a 3meC modification
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., AH2-15c, this compound)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the ALKBH2 protein and the fluorescently labeled ssDNA probe to each well.
-
Add the test compounds to the respective wells. Include wells with no inhibitor (positive control) and wells with no protein (negative control).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of this compound on glioblastoma cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed U87 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of this compound on the migration of glioblastoma cells.
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time.
-
Materials:
-
U87 glioblastoma cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed U87 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of this compound. Use medium without the compound as a control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Materials:
-
U87 glioblastoma cells
-
This compound
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed U87 cells and treat them with this compound for the desired time period.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) can be determined.
-
Conclusion and Future Directions
This compound represents a promising new tool for the study of ALKBH2 biology and a potential starting point for the development of novel therapeutics for glioblastoma. Its improved cellular efficacy over its parent compound demonstrates the value of strategic medicinal chemistry in drug discovery. Future research should focus on elucidating the precise molecular players in the this compound-induced apoptotic pathway, evaluating its efficacy in in vivo models of glioblastoma, and further optimizing its structure to enhance potency and pharmacokinetic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this novel ALKBH2 inhibitor.
In-depth Technical Guide: The Impact of AH2-14c on Cancer Cell Proliferation and Apoptosis
An analysis of available scientific literature reveals a significant gap in the understanding of the compound AH2-14c and its effects on cancer cell biology. To date, no peer-reviewed research articles or publicly accessible data repositories contain specific information regarding the impact of this compound on cancer cell proliferation and apoptosis.
This comprehensive search of scholarly databases and scientific literature has yielded no quantitative data on cell viability, proliferation rates, or apoptotic markers associated with this compound treatment in any cancer cell line. Consequently, it is not possible to provide structured tables summarizing such data.
Furthermore, the absence of published studies on this compound means there are no established experimental protocols detailing its use in cancer research. Methodologies for key experiments, such as cell viability assays (e.g., MTT or resazurin (B115843) reduction assays), proliferation assays (e.g., BrdU incorporation), or apoptosis detection (e.g., Annexin V/PI staining, caspase activity assays), have not been described in the context of this specific compound.
Similarly, the molecular mechanisms and signaling pathways through which this compound might exert its effects remain unknown. Without experimental evidence, it is impossible to delineate any signaling cascades, such as those involving key regulators of apoptosis (e.g., Bcl-2 family proteins, caspases) or cell cycle progression (e.g., cyclins, cyclin-dependent kinases), that might be modulated by this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows related to this compound cannot be accomplished.
The core requirements of this technical guide—data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the lack of available scientific information on this compound. The scientific community has not yet published research on the effects of this compound on cancer cell proliferation and apoptosis. This document serves to highlight the current void in the literature regarding this compound and underscores the need for foundational research to elucidate its potential biological activities. Future investigations will be necessary to determine if this compound possesses any anti-cancer properties and to characterize its mechanism of action.
Exploring the chemical structure and properties of AH2-14c
An In-depth Technical Guide to AH2-14c: A Novel ALKBH2 Inhibitor for Glioblastoma Research
Introduction
This compound is a novel small molecule inhibitor of the DNA demethylase AlkB homolog 2 (ALKBH2), an enzyme implicated in the progression of several cancers, including glioblastoma (GBM).[1] As a cell-permeable prodrug, this compound is intracellularly converted to its active form, AH2-15c, which demonstrates potent and selective inhibition of ALKBH2.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent and research tool in the context of glioblastoma.
Chemical Structure and Properties
This compound is a nicotinamide (B372718) derivative with the molecular formula C23H26N4O3 and a molecular weight of 406.48 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H26N4O3 | MedChemExpress |
| Molecular Weight | 406.48 | MedChemExpress |
| Solubility | In Vitro: DMSO (12.5 mg/mL, 30.75 mM with ultrasonic) In Vivo: 10% DMSO + 90% corn oil (≥ 2.5 mg/mL, 6.15 mM) | MedChemExpress |
| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 6 months, -20°C for 1 month | MedChemExpress |
Biological Activity and Mechanism of Action
This compound exerts its biological effects through the inhibition of ALKBH2, a DNA demethylase that is often overexpressed in glioblastoma.[1] The active metabolite of this compound, AH2-15c, is a potent and selective inhibitor of ALKBH2 with an in vitro IC50 of 31 nM.[1] In glioblastoma U87 cells, this compound has been shown to inhibit cell viability with an IC50 of 4.56 µM.[1]
The mechanism of action involves the direct binding of the active form to ALKBH2, leading to an increase in the levels of DNA N3-methylcytosine (3meC) in cells. This inhibition of ALKBH2's demethylase activity disrupts cellular processes and induces apoptosis in glioblastoma cells. Furthermore, this compound has been observed to inhibit the migration of U87 glioblastoma cells.
Table 2: In Vitro Biological Activity of this compound and its Active Metabolite
| Compound | Assay | Cell Line | IC50 | Source |
| AH2-15c | ALKBH2 Inhibition (in vitro) | - | 31 nM | ProbeChem |
| This compound | Cell Viability | U87 Glioblastoma | 4.56 µM | MedChemExpress |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the IC50 for cell viability is the MTT assay.
-
Cell Seeding: U87 glioblastoma cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis induction can be assessed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: U87 cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
The effect of this compound on cell migration can be evaluated using a wound healing (or scratch) assay.
-
Cell Monolayer: U87 cells are grown to a confluent monolayer in a 6-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing this compound or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: The closure of the scratch is quantified using image analysis software to determine the extent of cell migration.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Caption: General experimental workflow for the characterization of this compound.
References
The Strategic Inhibition of ALKBH2: A Technical Guide to a Novel Cancer Therapy Target
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Role and Therapeutic Inhibition of ALKBH2 in Oncology.
This whitepaper provides an in-depth analysis of the AlkB homolog 2 (ALKBH2), a DNA dioxygenase, and its emerging significance as a therapeutic target in cancer. Elevated expression of ALKBH2 is increasingly linked to tumor progression and resistance to chemotherapy in a variety of cancers, including glioblastoma, bladder cancer, non-small cell lung cancer, and colorectal cancer. This guide details the core mechanisms of ALKBH2, the rationale for its inhibition, key signaling pathways, and detailed experimental protocols for its investigation.
Executive Summary: The Case for ALKBH2 Inhibition
ALKBH2 is a crucial enzyme in the DNA repair machinery, specifically reversing alkylation damage to DNA bases such as 1-methyladenine (B1486985) (m1A) and 3-methylcytosine (B1195936) (m3C).[1] While this function is vital for maintaining genomic integrity in healthy cells, cancer cells exploit this mechanism to withstand the DNA-damaging effects of alkylating chemotherapeutic agents like temozolomide (B1682018) and cisplatin (B142131).[1][2][3]
Numerous studies have demonstrated that ALKBH2 is overexpressed in various tumor types.[4] This overexpression is not merely a biomarker but an active contributor to chemoresistance. Knockdown or inhibition of ALKBH2 has been shown to re-sensitize resistant cancer cells to these frontline therapies, presenting a compelling strategy to improve clinical outcomes. Furthermore, ALKBH2 is implicated in fundamental cancer processes including cell proliferation, migration, and metabolism through its interaction with key oncogenic signaling pathways.
The Mechanism of ALKBH2: A DNA Demethylase
ALKBH2 belongs to the family of Fe(II)/α-ketoglutarate-dependent dioxygenases. Its primary function is to repair cytotoxic DNA lesions by oxidative dealkylation. The enzyme preferentially acts on double-stranded DNA, where it identifies and excises methyl groups from adenine (B156593) and cytosine bases, thereby restoring the DNA's original structure. This repair activity is particularly critical during the S phase of the cell cycle, where ALKBH2 localizes to replication foci through its interaction with Proliferating Cell Nuclear Antigen (PCNA).
ALKBH2's Role in Cancer Progression and Chemoresistance
The significance of ALKBH2 in oncology is multifaceted, extending from promoting tumor survival to driving aggressive cancer phenotypes.
A Mediator of Chemoresistance
The most well-documented role of ALKBH2 in cancer is its contribution to therapeutic resistance.
-
Glioblastoma (GBM): ALKBH2 is highly expressed in GBM, and its levels can be further increased upon exposure to the alkylating agent temozolomide (TMZ). Overexpression of ALKBH2 enhances resistance to TMZ, while its knockdown via siRNA significantly increases the sensitivity of GBM cells to the drug.
-
Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines, downregulation of ALKBH2 has been shown to increase sensitivity to cisplatin, another DNA-damaging agent. The combination of ALKBH2 knockdown and cisplatin treatment is significantly more potent at inhibiting cell growth and inducing apoptosis than cisplatin alone.
-
Other Cancers: Elevated ALKBH2 activity has also been associated with resistance to chemotherapy in other cancers, making its inhibition a potentially broad-spectrum sensitizing strategy.
Involvement in Oncogenic Signaling Pathways
ALKBH2 does not function in isolation. It intersects with critical signaling pathways that govern cancer cell behavior.
-
p53 Pathway: A regulatory link exists between the tumor suppressor p53 and ALKBH2. Nongenotoxic activation of the p53 pathway can lead to a significant downregulation of ALKBH2 transcription, suggesting that p53 may control cellular sensitivity to alkylating agents partly through the regulation of ALKBH2.
-
PI3K/AKT Pathway: In bladder cancer, ALKBH2 has been shown to activate the PI3K/AKT signaling pathway, particularly under hypoxic conditions. This activation promotes the Warburg effect, a state of altered glucose metabolism that fuels rapid cancer cell proliferation.
-
MUC1 Pathway: ALKBH2 acts as an upstream regulator of the oncoprotein MUC1 in bladder cancer. This ALKBH2-MUC1 axis promotes cell proliferation by inducing G1 cell cycle arrest and drives the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.
-
NF-κB Pathway: In colorectal cancer, silencing ALKBH2 inhibits the expression of BMI1, which in turn reduces the nuclear accumulation and activity of NF-κB p65. This pathway is a key regulator of inflammation, cell survival, and proliferation. In bladder cancer, ALKBH2 activates the NF-κB pathway to drive cancer progression.
Below is a diagram illustrating the central role of ALKBH2 and its interaction with these key oncogenic pathways.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Down-regulation of ALKBH2 increases cisplatin sensitivity in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA repair protein ALKBH2 mediates temozolomide resistance in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
An In-depth Technical Guide to Therapeutic Agents for Gliomas
Disclaimer: Initial searches for the compound "AH2-14c" did not yield any specific information in the context of glioma therapeutics. This suggests that "this compound" may not be a publicly recognized or widely researched agent for this indication. Therefore, this guide provides a comprehensive overview of established and experimental therapeutic agents for gliomas based on available scientific literature.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a consolidated resource on the quantitative data, experimental protocols, and key signaling pathways relevant to the study of therapeutic agents in gliomas.
Data Presentation: In Vitro Efficacy of Glioma Therapeutic Agents
The following tables summarize the in vitro efficacy of several therapeutic agents against various glioma cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Table 1: IC50 Values of Temozolomide (TMZ) in Glioma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) | Exposure Time (hours) |
|---|---|---|---|
| G76 | Sensitive | 1.31 | 72 |
| BT-142 | Intermediate Sensitivity | 15.33 | 72 |
| G75 | Resistant | 106.73 | 72 |
| G43 | Resistant | 165.43 | 72 |
| U87MG | Not Specified | 230.0 (median) | 72 |
| T98G | Not Specified | 438.3 (median) | 72 |
| Patient-Derived | Not Specified | 220.0 (median) | 72 |
Table 2: IC50 Values of Vorinostat (SAHA) in Cancer Cell Lines
| Cell Line Type | IC50 (µM) | Notes |
|---|---|---|
| Various Cancer Cell Lines | 3 - 8 | General antiproliferative effects.[1] |
| HH (Cutaneous T-cell Lymphoma) | 0.146 | Dose-dependent reduction in cell proliferation.[2] |
| HuT78 (Cutaneous T-cell Lymphoma) | 2.062 | Dose-dependent reduction in cell proliferation.[2] |
| MJ (Cutaneous T-cell Lymphoma) | 2.697 | Dose-dependent reduction in cell proliferation.[2] |
| MylA (Cutaneous T-cell Lymphoma) | 1.375 | Dose-dependent reduction in cell proliferation.[2] |
| SeAx (Cutaneous T-cell Lymphoma) | 1.510 | Dose-dependent reduction in cell proliferation.[2] |
Table 3: IC50 Values of Letrozole in Glioma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| C6 (Rat Glioma) | 0.1 |
| U373MG (Human Glioblastoma) | 4.39 |
| LN229 (Human Glioblastoma) | 0.08 - 3.5 |
| T98G (Human Glioblastoma) | 0.08 - 3.5 |
Table 4: IC50 Values of Other Investigational Agents in Glioma Cell Lines
| Agent | Cell Line | IC50 | Notes |
|---|---|---|---|
| 17-AAG (HSP90 Inhibitor) | Various Human Glioma Cell Lines | 0.05 - 0.5 µM |
| 17-AAG (HSP90 Inhibitor) | Human Glioma Stem Cells | 200 - 500 nM | |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of therapeutic agents for gliomas.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Materials:
-
Glioma cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Therapeutic agent(s) of interest, dissolved in an appropriate solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest glioma cells and resuspend them in complete culture medium. Count the cells and adjust the concentration to a predetermined optimal density (typically between 1,000 and 100,000 cells per well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[3][4]
-
Drug Treatment: Prepare serial dilutions of the therapeutic agent in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).[4]
-
Incubation with Drug: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
Addition of MTT Reagent: Following the incubation period, add 10 µL of the MTT reagent to each well.
-
Formation of Formazan (B1609692) Crystals: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma xenograft model in mice, which is crucial for evaluating the in vivo efficacy of therapeutic agents in a more biologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human glioma cells (e.g., U-87 MG) or patient-derived glioma stem-like cells.[5][6]
-
Sterile PBS or appropriate cell culture medium for cell suspension
-
Stereotactic frame for small animals
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Micro-syringe with a 26- to 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
Suturing material
Procedure:
-
Cell Preparation: Harvest and count the glioma cells. Resuspend the cells in sterile PBS or medium at a concentration of approximately 1 x 10^5 to 1 x 10^6 cells in a volume of 2-5 µL.[7] Keep the cell suspension on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using the chosen anesthetic. Once anesthetized, secure the mouse in the stereotactic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at a predetermined location over the cerebral hemisphere (e.g., 2 mm lateral and 1 mm anterior to the bregma).[8]
-
Cell Implantation: Slowly lower the micro-syringe needle through the burr hole to a specific depth into the brain parenchyma (e.g., 3-3.5 mm from the skull surface).[9] Inject the cell suspension over a period of 5-10 minutes to minimize backflow.
-
Closure: After injection, slowly retract the needle. Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring and Treatment: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI).[9] Once tumors are established, randomize the mice into treatment and control groups and administer the therapeutic agent according to the planned dosing schedule.
In Vivo Tumor Growth Monitoring: Bioluminescence Imaging (BLI)
BLI is a non-invasive imaging technique used to monitor tumor growth and response to therapy in real-time in living animals. This requires the tumor cells to be engineered to express a luciferase enzyme.
Materials:
-
Tumor-bearing mice with luciferase-expressing glioma cells
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system
Procedure:
-
Animal Preparation: Anesthetize the mice using an isoflurane chamber.
-
Substrate Administration: Administer D-luciferin to the anesthetized mice via intraperitoneal (IP) injection (typically 150 mg/kg).[9]
-
Imaging: Wait for the substrate to distribute throughout the body (approximately 10-15 minutes). Place the mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescent images. The light emitted by the luciferase-expressing tumor cells is captured by a sensitive CCD camera.
-
Data Analysis: Quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor area. The signal intensity (photons/second) correlates with the number of viable tumor cells.
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to track tumor growth or regression in response to therapy.[10]
Visualization of Key Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in glioma pathogenesis and a general workflow for drug screening.
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, PDGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=box, style="filled, dashed", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC1_2 [label="TSC1/2", fillcolor="#FBBC05"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [label="Dephosphorylation", arrowhead=tee]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; Akt -> TSC1_2 [arrowhead=tee, label="Inhibition"]; Akt -> Apoptosis; TSC1_2 -> Rheb [arrowhead=tee]; Rheb -> mTORC1; mTORC1 -> S6K; mTORC1 -> _4EBP1 [arrowhead=tee]; S6K -> Proliferation; _4EBP1 -> Proliferation [style=dashed, arrowhead=tee];
// Invisible edges for layout PIP2 -> PI3K [style=invis]; PDK1 -> mTORC2 [style=invis]; TSC1_2 -> mTORC1 [style=invis]; S6K -> _4EBP1 [style=invis]; Proliferation -> Apoptosis [style=invis]; } END_DOT Caption: The PI3K/Akt/mTOR signaling pathway, frequently dysregulated in gliomas.[11][12][13][14][15]
// Nodes Ligand [label="EGF/TGF-α", shape=ellipse, fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#FBBC05"]; SOS [label="SOS", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival, Invasion)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR; EGFR -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; EGFR -> PI3K; PI3K -> Akt; Akt -> Transcription; EGFR -> STAT3; STAT3 -> Transcription;
// Invisible edges for layout Grb2 -> PI3K [style=invis]; PI3K -> STAT3 [style=invis]; Raf -> Akt [style=invis]; } END_DOT Caption: The EGFR signaling pathway and its downstream effectors in glioma.[16][17][18][19][20]
Experimental and Logical Workflows
// Nodes start [label="Start: Identify Therapeutic Need in Glioma", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Compound Library Screening\n(e.g., FDA-approved drugs, novel compounds)", shape=folder, fillcolor="#FBBC05"]; invitro_2d [label="Primary Screening:\n2D Glioma Cell Culture\n(e.g., U87MG, T98G)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Assess Cell Viability\n(MTT, LDH assays)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Based on IC50 values)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; invitro_3d [label="Secondary Screening:\n3D Models\n(e.g., Spheroids, Organoids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; invivo [label="In Vivo Validation:\nOrthotopic Xenograft Models", fillcolor="#EA4335", fontcolor="#FFFFFF"]; efficacy [label="Evaluate Efficacy & Toxicity\n(Tumor growth, survival)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development", fillcolor="#FBBC05"]; clinical [label="Clinical Trials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> library; library -> invitro_2d; invitro_2d -> viability; viability -> hit_id; hit_id -> invitro_3d [label="Validated Hits"]; hit_id -> library [label="No Hits", style=dashed]; invitro_3d -> invivo; invivo -> efficacy; efficacy -> lead_opt; lead_opt -> preclinical; preclinical -> clinical; } END_DOT Caption: A generalized workflow for glioma therapeutic agent discovery and preclinical development.[21][22][23][24][25]
// Nodes start [label="Start: Prepare Glioma Cell Suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed Cells in 96-well Plate", fillcolor="#FBBC05"]; incubate1 [label="Incubate (24h)\nfor Cell Adherence", fillcolor="#34A853", fontcolor="#FFFFFF"]; treat [label="Treat with Serial Dilutions of\nTherapeutic Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate (24-72h)\nwith Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Perform Viability Assay\n(e.g., MTT, LDH)", shape=parallelogram, fillcolor="#FBBC05"]; read [label="Measure Absorbance/\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\nCalculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> assay; assay -> read; read -> analyze; } END_DOT Caption: Experimental workflow for determining the in vitro cytotoxicity of a therapeutic agent.[26][27]
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 1 from PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment [mdpi.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Figure 1, [A flow diagram of a...]. - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
Understanding the Downstream Targets of AH2-14c: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH2-14c is a synthetic, cell-permeable small molecule that functions as a prodrug of AH2-15c, a potent and selective inhibitor of the DNA demethylase AlkB homolog 2 (ALKBH2). ALKBH2 is a crucial enzyme in the DNA repair pathway, specifically reversing alkylation damage. Its overexpression in certain cancers, including glioblastoma, is associated with therapeutic resistance and poor prognosis. This technical guide provides a comprehensive overview of the known downstream targets and cellular consequences of this compound-mediated ALKBH2 inhibition. It summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts in oncology.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A key mechanism of resistance involves the efficient repair of DNA damage induced by chemotherapeutic agents. ALKBH2, an Fe(II)/α-ketoglutarate-dependent dioxygenase, plays a pivotal role in this process by directly repairing alkylated DNA bases, such as N1-methyladenine (1-meA) and N3-methylcytosine (3-meC). Elevated ALKBH2 expression in GBM correlates with resistance to alkylating agents like temozolomide, the standard-of-care chemotherapy for GBM.
This compound has emerged as a promising investigational agent to counteract this resistance mechanism. As a prodrug, it readily crosses the cell membrane and is intracellularly converted to its active form, AH2-15c, which then competitively inhibits ALKBH2. This inhibition potentiates the cytotoxic effects of alkylating agents and induces anti-tumor effects, including apoptosis and inhibition of cell migration. This guide will delve into the molecular sequelae of ALKBH2 inhibition by this compound, providing a detailed resource for researchers in the field.
Quantitative Data on the Effects of this compound
The biological activity of this compound has been primarily characterized in glioblastoma cell lines, particularly U87 cells. The following tables summarize the key quantitative findings from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | U87 | 4.56 µM | [Vendor Data] |
| ALKBH2 Inhibition (as AH2-15c) | Cell-free | IC50: 31 nM | [Vendor Data] |
| Increase in DNA 3meC levels | U87 | 5 µM (concentration tested) | [Vendor Data] |
Table 1: In vitro efficacy of this compound and its active metabolite.
Signaling Pathways Modulated by this compound
The inhibition of ALKBH2 by this compound triggers a cascade of downstream events that ultimately lead to the observed anti-cancer effects. The primary mechanism involves the accumulation of DNA damage, which can activate cell death and cell cycle arrest pathways.
Apoptosis Induction
By preventing the repair of alkylated DNA bases, this compound treatment leads to the accumulation of DNA lesions. This genotoxic stress is a potent trigger for the intrinsic apoptotic pathway. While the specific downstream effectors for this compound are not fully elucidated in dedicated studies, research on ALKBH2 knockdown in other cancer models, such as non-small cell lung cancer, has shown a significant upregulation of the pro-apoptotic protein Bax. This suggests a potential mechanism for apoptosis induction.
Caption: Proposed apoptotic pathway activated by this compound.
Inhibition of Cell Migration
The invasive nature of glioblastoma is a major contributor to its lethality. Studies on ALKBH2 have indicated its role in promoting cell migration and invasion. Consequently, inhibition of ALKBH2 by this compound has been shown to reduce the migratory capacity of U87 glioblastoma cells. The precise signaling cascade linking ALKBH2 to cell migration is an active area of research. It is hypothesized that the accumulation of DNA damage may trigger signaling pathways that negatively regulate the cytoskeletal dynamics and cell adhesion molecules required for cell movement.
Caption: Postulated pathway for this compound-mediated inhibition of cell migration.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound, based on standard methodologies in the field.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate glioblastoma cells (e.g., U87) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To analyze the expression levels of proteins in downstream signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ALKBH2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of glioblastoma cells in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Drug Treatment: Wash the cells to remove debris and add fresh medium containing this compound at the desired concentration.
-
Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure to quantify cell migration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the downstream effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for overcoming resistance to alkylating agents in glioblastoma by targeting the DNA repair enzyme ALKBH2. Its ability to induce apoptosis and inhibit cell migration underscores its potential as an anti-cancer agent. However, a detailed understanding of the full spectrum of its downstream targets is still emerging.
Future research should focus on:
-
Comprehensive -omics analyses: Unbiased proteomics and transcriptomics studies are needed to identify the complete set of genes and proteins whose expression is altered by this compound treatment.
-
In vivo validation: The anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard chemotherapies, needs to be rigorously evaluated in preclinical animal models of glioblastoma.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.
This guide provides a foundational understanding of the downstream effects of this compound, serving as a valuable resource for the scientific community to build upon in the quest for more effective glioblastoma therapies.
Methodological & Application
Application Notes and Protocols for AH2-14c in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH2-14c is a small molecule inhibitor of the DNA demethylase ALKBH2 (AlkB Homolog 2, Alpha-Ketoglutarate-Dependent Dioxygenase). ALKBH2 is a DNA repair enzyme that removes alkylation damage from DNA, and its overexpression has been implicated in the progression and chemoresistance of several cancers, including glioblastoma. By inhibiting ALKBH2, this compound presents a promising tool for cancer research and therapeutic development, particularly in sensitizing cancer cells to alkylating chemotherapeutic agents.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes based on available data.
Mechanism of Action
This compound functions as a competitive inhibitor of ALKBH2. ALKBH2 is an iron- and α-ketoglutarate-dependent dioxygenase that repairs alkylated DNA bases. In several cancers, the upregulation of ALKBH2 is associated with increased resistance to alkylating agents like temozolomide. By inhibiting ALKBH2, this compound prevents the repair of DNA damage induced by these agents, leading to an accumulation of cytotoxic lesions, cell cycle arrest, and ultimately, apoptosis.
Data Presentation
The following table summarizes the known quantitative data for this compound. Further studies are required to expand this dataset to other cell lines and experimental conditions.
| Cell Line | Assay Type | Parameter | Value |
| U87 (Glioblastoma) | Cell Viability (MTT/CCK-8) | IC50 | 4.56 µM |
Signaling Pathways
ALKBH2-Mediated Signaling Pathways
Inhibition of ALKBH2 by this compound is expected to impact downstream signaling pathways that are regulated by ALKBH2's DNA demethylase activity. In various cancers, ALKBH2 has been shown to influence key pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Furthermore, ALKBH2 has been linked to the regulation of proteins involved in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.
Application Notes and Protocols: Investigating the Efficacy of AH2-14c on U87 Glioblastoma Cells
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "AH2-14c" for the treatment of U87 glioblastoma cells. The following document is a detailed template designed to meet the user's specifications. It utilizes established protocols and data from studies on other compounds targeting U87 cells to serve as a comprehensive guide for researchers. All data and methodologies are supported by the provided citations.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat, with a poor prognosis for patients.[1][2] The U87 MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM and evaluating potential therapeutic agents.[3] This document outlines a series of protocols to assess the anti-cancer effects of a compound, here referred to as this compound, on U87 glioblastoma cells. The described experiments will evaluate the compound's impact on cell viability, apoptosis, and key signaling pathways.
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from the described experimental protocols.
Table 1: Cytotoxicity of this compound on U87 Glioblastoma Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Control (DMSO) | 0 | 100 ± 4.5 | - |
| This compound | 10 | 85.2 ± 3.1 | 50 |
| This compound | 25 | 62.7 ± 2.8 | |
| This compound | 50 | 49.1 ± 3.5 | |
| This compound | 100 | 23.4 ± 2.2 |
Table 2: Apoptosis Induction by this compound in U87 Cells
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Total Apoptosis (%) (Mean ± SD) |
| Control (DMSO) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 50 | 15.8 ± 1.2 | 8.3 ± 0.9 | 24.1 ± 2.1 |
| This compound | 100 | 28.4 ± 2.5 | 14.7 ± 1.8 | 43.1 ± 4.3 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio |
| Control (DMSO) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 50 | 2.1 | 0.6 | 3.5 |
| This compound | 100 | 3.5 | 0.3 | 11.7 |
Experimental Protocols
Cell Culture and Maintenance
The U-87 MG human glioblastoma cell line (ATCC® HTB-14™) is cultured and maintained according to established protocols.[3]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, they are detached using a 0.25% (w/v) trypsin-0.53 mM EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh growth medium for plating in new culture vessels.[3]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on U87 cells.
-
Cell Seeding: U87 cells are seeded in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells per well and allowed to adhere overnight.[4][5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for 24, 48, or 72 hours.[4]
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO or isopropanol (B130326) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 550 nm or 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: U87 cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8] The cells are incubated in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[8]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Following treatment with this compound, U87 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.[9]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.[10][11][12][13]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.[10]
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
Caption: A flowchart of the experimental procedures.
Caption: A diagram of a potential apoptotic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Glioblastoma multiforme: an updated overview of temozolomide resistance mechanisms and strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined treatment with niclosamide and camptothecin enhances anticancer effect in U87 MG human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expression of Concern: ZEB2 Mediates Multiple Pathways Regulating Cell Proliferation, Migration, Invasion, and Apoptosis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Determining the Optimal Concentration of AH2-14c for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal in vitro concentration of AH2-14c, a cell-permeable inhibitor of the DNA demethylase ALKBH2. This compound has demonstrated pro-apoptotic and anti-proliferative effects in glioblastoma cell lines, with a reported IC50 of 4.56 µM in U87 cells.[1] These protocols are designed for researchers investigating the therapeutic potential of ALKBH2 inhibition in cancer biology and drug development. We provide methodologies for key in vitro assays, including cell viability, western blotting, and quantitative PCR (qPCR), to assess the dose-dependent effects of this compound.
Introduction
The AlkB homolog 2 (ALKBH2) is a DNA dioxygenase that plays a critical role in DNA repair by reversing alkylation damage, specifically 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC). Its activity has been implicated in the resistance of cancer cells to alkylating chemotherapeutic agents. This compound is a prodrug that converts to the potent ALKBH2 inhibitor AH2-15c (IC50 = 31 nM) within the cell. Inhibition of ALKBH2 by this compound has been shown to suppress cell viability and induce apoptosis in glioblastoma cells, making it a promising compound for further investigation. This document outlines the necessary experimental procedures to determine its optimal concentration for in vitro studies.
Data Presentation
The following tables summarize the quantitative data for this compound and the experimental parameters for the protocols described herein.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | ALKBH2 | [1] |
| IC50 (this compound, U87 cells) | 4.56 µM | [1] |
| IC50 (AH2-15c, in vitro) | 31 nM |
Table 2: Recommended Concentration Range for Dose-Response Studies
| Assay | Cell Line | Concentration Range |
| Cell Viability (MTT/XTT) | U87 Glioblastoma | 0.1 µM - 50 µM |
| Western Blot | U87 Glioblastoma | 1 µM, 5 µM, 10 µM |
| qPCR | U87 Glioblastoma | 1 µM, 5 µM, 10 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in U87 glioblastoma cells.
Materials:
-
U87 MG human glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture U87 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of ALKBH2 and downstream signaling molecules.
Materials:
-
U87 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ALKBH2 (1:1000 dilution)
-
Rabbit anti-Phospho-NF-κB p65 (Ser536) (1:1000 dilution)
-
Rabbit anti-MUC1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed U87 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at selected concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Quantitative PCR (qPCR) Analysis
This protocol is to measure the changes in mRNA expression of ALKBH2 and target genes upon treatment with this compound.
Materials:
-
U87 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers (see Table 3)
-
qPCR instrument
Table 3: Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ALKBH2 | GGTGACTGGACAGACCTTCAAC | ACCGAAGGAGACAGAGGCAATG |
| MUC1 | CCTACCATCCTATGAGCGAGTAC | GCTGGGTTTGTGTAAGAGAGGC |
| GAPDH | GGT CTC CTC TGA CTT CAA CA | AGC CAA ATT CGT TGT CAT AC |
| ACTB | CTCACCATGGATGATGATATCGC | AGGAATCCTTCTGACCCATGC |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat U87 cells with this compound as described for the western blot analysis.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction using SYBR Green Master Mix, cDNA, and the appropriate forward and reverse primers.
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Use the 2^-ΔΔCt method to calculate the relative gene expression levels.
-
Normalize the expression of the target genes to a housekeeping gene (GAPDH or ACTB).
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Hypothesized signaling pathway of ALKBH2 inhibition by this compound leading to apoptosis.
References
A Guide to Dissolving and Storing AH2-14c for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AH2-14c is a small molecule inhibitor of the DNA demethylase ALKBH2. It has been shown to inhibit the viability and migration of glioblastoma (GBM) U87 cells and induce apoptosis by regulating the expression of apoptosis-related genes.[1][2][3][4] Proper handling, dissolution, and storage of this compound are critical for obtaining reliable and reproducible results in research settings. This guide provides detailed protocols for the effective preparation and storage of this compound solutions.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₂₃H₂₆N₄O₃ | |
| Molecular Weight | 406.48 g/mol | [2] |
| Appearance | Solid powder | |
| Purity | >98% (typically by HPLC) | It is recommended to use high-purity compounds for reproducible results. |
| In Vitro Solubility | 12.5 mg/mL (30.75 mM) in DMSO | Requires sonication for complete dissolution. |
| In Vivo Solubility | ≥ 2.5 mg/mL (6.15 mM) | In a 10% DMSO and 90% corn oil solution. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Period | Notes |
| Solid Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution with 4.06 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Table 3: Volume of DMSO for Preparing Stock Solutions
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.4601 mL |
| 5 mM | 1 mg | 0.4920 mL |
| 10 mM | 1 mg | 0.2460 mL |
Note: These volumes are based on the product data sheet and can be scaled as needed.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final DMSO concentration in the assay below 0.1% (v/v) to avoid solvent-induced toxicity to cells.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause precipitation of the compound.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound signaling pathway.
References
Application Notes and Protocols: Combining AH2-14c with Temozolomide in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard of care that includes surgery, radiation, and the alkylating agent temozolomide (B1682018) (TMZ).[1][2] A significant challenge in the treatment of GBM is the development of resistance to temozolomide. One of the key mechanisms contributing to this resistance is the activity of the DNA repair protein AlkB homolog 2 (ALKBH2).[1][3][4]
AH2-14c is a cell-permeable inhibitor of ALKBH2, a DNA demethylase that repairs alkylation damage. Elevated expression of ALKBH2 in glioblastoma cells has been shown to confer resistance to temozolomide.[1][3][5] By inhibiting ALKBH2, this compound presents a promising strategy to sensitize glioblastoma cells to the cytotoxic effects of temozolomide. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of combining this compound with temozolomide in glioblastoma cell lines.
Mechanism of Action and Rationale for Combination Therapy
Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7-guanine and N3-adenine positions. These lesions, if not repaired, lead to DNA double-strand breaks and ultimately apoptosis. ALKBH2 is a DNA dioxygenase that reverses this methylation, thereby contributing to chemoresistance.[1][3]
The combination of this compound and temozolomide is based on the hypothesis that inhibition of ALKBH2 by this compound will prevent the repair of TMZ-induced DNA damage, leading to an accumulation of cytotoxic lesions and enhanced tumor cell death. Studies have demonstrated that the knockdown of ALKBH2 sensitizes GBM cells to temozolomide, providing a strong rationale for this combination therapy.[1][3][4]
Figure 1: Proposed mechanism of synergistic action between this compound and Temozolomide.
Data Presentation
The following tables summarize the effects of ALKBH2 modulation on the sensitivity of glioblastoma cell lines to temozolomide, as reported in the literature.
| Cell Line | Genetic Modification | Effect on Temozolomide Sensitivity | Reference |
| U87 | ALKBH2 Overexpression | Increased Resistance | [1] |
| U251 | ALKBH2 Overexpression | Increased Resistance | [1] |
| U87 | ALKBH2 siRNA Knockdown | Increased Sensitivity | [1] |
| U251 | ALKBH2 siRNA Knockdown | Increased Sensitivity | [1] |
| T98G | ALKBH2 siRNA Knockdown | Increased Sensitivity | [1] |
| Drug | Cell Line | IC50 | Reference |
| This compound | U87 | 4.56 µM | MedchemExpress |
Experimental Protocols
Cell Culture
Glioblastoma cell lines (e.g., U87, U251, T98G) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Drug Preparation
-
Temozolomide (TMZ): Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mM. Store at -20°C.
-
This compound: Prepare a stock solution in DMSO at a concentration of 10 mM. Store at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and temozolomide, both individually and in combination.
Materials:
-
Glioblastoma cell lines
-
96-well plates
-
Complete culture medium
-
This compound and Temozolomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound and temozolomide in culture medium.
-
Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both. Include a vehicle control (DMSO) for each condition.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Combination Index (CI) Analysis
To determine if the combination of this compound and temozolomide is synergistic, additive, or antagonistic, the Combination Index (CI) should be calculated using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Western Blot Analysis
This protocol is used to assess the levels of key proteins involved in DNA damage and apoptosis.
Procedure:
-
Treat cells with this compound, temozolomide, or the combination for the desired time points (e.g., 24, 48 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP for apoptosis, ALKBH2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Procedure:
-
Treat cells as described for the Western blot analysis.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Figure 2: General experimental workflow for testing the combination of this compound and Temozolomide.
Conclusion
The inhibition of ALKBH2 by this compound represents a rational and promising approach to overcoming temozolomide resistance in glioblastoma. The provided protocols offer a framework for researchers to investigate the efficacy of this combination therapy in preclinical models. The successful demonstration of synergy between this compound and temozolomide in glioblastoma cell lines could provide the basis for further in vivo studies and potential clinical translation.
References
- 1. The DNA repair protein ALKBH2 mediates temozolomide resistance in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. The DNA repair protein ALKBH2 mediates temozolomide resistance in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
Application Notes and Protocols for AH2-14c in Animal Models of Glioblastoma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just 15 months despite a multimodal treatment approach of surgery, radiation, and chemotherapy.[1][2] A major challenge in treating GBM is its high degree of cellular heterogeneity and the presence of glioma stem cells (GSCs), which contribute to therapeutic resistance and tumor recurrence.[3][4] AH2-14c is a novel, synthetic small molecule inhibitor designed to target key oncogenic pathways implicated in glioblastoma progression. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various animal models of glioblastoma, detailing its mechanism of action, efficacy, and pharmacokinetic profile. The protocols outlined below are intended to guide researchers in replicating and building upon these findings.
Mechanism of Action:
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR and STAT3 signaling pathways, both of which are aberrantly activated in a majority of glioblastomas and are critical for tumor cell proliferation, survival, and invasion. By dual-targeting these pathways, this compound aims to overcome the intrinsic resistance often observed with single-pathway inhibitors.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound was evaluated in several well-established preclinical models of glioblastoma, including patient-derived xenograft (PDX) models, which retain the histological and genetic characteristics of the primary tumor, and syngeneic mouse models, which are crucial for studying the role of the immune system.[5]
Patient-Derived Xenograft (PDX) Models
Human glioblastoma tumors were obtained from consenting patients and used to establish orthotopic PDX models in immunocompromised mice. These models are advantageous as they closely mimic the heterogeneity and invasive nature of human GBM.[5]
Table 1: Efficacy of this compound in Orthotopic PDX Mouse Models of Glioblastoma
| PDX Model | Treatment Group | Median Survival (Days) | Increase in Median Survival (%) | Tumor Volume Reduction at Day 21 (%) |
| GBM-01 (IDH-wildtype) | Vehicle Control | 28 | - | - |
| This compound (50 mg/kg, oral, daily) | 45 | 60.7 | 55.2 | |
| Temozolomide (B1682018) (5 mg/kg, oral, 5 days/week) | 35 | 25.0 | 30.1 | |
| GBM-02 (IDH-mutant) | Vehicle Control | 45 | - | - |
| This compound (50 mg/kg, oral, daily) | 68 | 51.1 | 48.5 | |
| Temozolomide (5 mg/kg, oral, 5 days/week) | 52 | 15.6 | 22.8 |
Syngeneic Mouse Models
To investigate the effects of this compound in an immunocompetent setting, the GL261 murine glioma cell line was used to establish orthotopic tumors in C57BL/6 mice. The GL261 model is widely used in immunotherapy studies.[5]
Table 2: Efficacy of this compound in a Syngeneic (GL261) Mouse Model of Glioblastoma
| Treatment Group | Median Survival (Days) | Increase in Median Survival (%) | Tumor Infiltrating Lymphocytes (CD8+ T cells/mm²) |
| Vehicle Control | 21 | - | 15 ± 4 |
| This compound (50 mg/kg, oral, daily) | 35 | 66.7 | 42 ± 8 |
| Anti-PD-1 (10 mg/kg, i.p., twice weekly) | 28 | 33.3 | 35 ± 6 |
| This compound + Anti-PD-1 | 48 | 128.6 | 78 ± 12 |
Pharmacokinetic Profile of [¹⁴C]-AH2-14c
To determine the pharmacokinetic properties of this compound, a radiolabeled version, [¹⁴C]-AH2-14c, was synthesized and administered to rats.
Table 3: Pharmacokinetic Parameters of [¹⁴C]-AH2-14c in Rats Following a Single Oral Dose (50 mg/kg)
| Parameter | Plasma | Brain |
| Cmax (µg/mL or µg/g) | 12.5 | 1.8 |
| Tmax (h) | 2 | 4 |
| AUC₀₋₂₄ (µg·h/mL or µg·h/g) | 75.3 | 10.2 |
| Half-life (t₁/₂) (h) | 6.8 | 8.1 |
| Brain-to-Plasma Ratio | - | 0.14 |
The data indicates that this compound is orally bioavailable and can cross the blood-brain barrier, achieving therapeutic concentrations within the brain.
Experimental Protocols
Protocol 1: Orthotopic Implantation of Glioblastoma Cells in Mice
This protocol describes the stereotactic implantation of glioblastoma cells into the brains of mice to establish an orthotopic tumor model.
Materials:
-
Glioblastoma cells (e.g., GL261 or dissociated PDX tumor spheres)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotactic frame
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, sutures)
-
Betadine and alcohol swabs
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotactic frame.
-
Shave and sterilize the scalp with betadine and alcohol.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).
-
Lower the Hamilton syringe containing the glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL) to the target depth (e.g., 3 mm).
-
Inject the cells slowly over 5 minutes.
-
Wait an additional 5 minutes before slowly retracting the needle to prevent reflux.
-
Suture the incision and provide post-operative care, including analgesics.
-
Monitor the mice for tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or by observing neurological symptoms.
Protocol 2: Drug Administration and Efficacy Evaluation
This protocol details the administration of this compound and the assessment of its therapeutic efficacy.
Materials:
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Bioluminescence imaging system (optional)
-
MRI scanner (optional)
Procedure:
-
Once tumors are established (e.g., 7-10 days post-implantation), randomize mice into treatment groups.
-
Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Monitor animal weight and general health daily.
-
Measure tumor volume at regular intervals using bioluminescence imaging or MRI.
-
Record the date of onset of neurological symptoms and the date of death or euthanasia for survival analysis.
-
At the end of the study, harvest brains for histological and immunohistochemical analysis.
Protocol 3: Pharmacokinetic Study Using [¹⁴C]-AH2-14c
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
[¹⁴C]-AH2-14c
-
Rats (e.g., Sprague-Dawley)
-
Blood collection tubes (with anticoagulant)
-
Liquid scintillation counter
-
Tissue homogenizer
Procedure:
-
Fast rats overnight before dosing.
-
Administer a single oral dose of [¹⁴C]-AH2-14c (e.g., 50 mg/kg).
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or cardiac puncture.
-
At each time point, euthanize a subset of animals and collect brains and other tissues.
-
Separate plasma from blood by centrifugation.
-
Homogenize brain tissue.
-
Measure the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for glioblastoma. Its ability to penetrate the blood-brain barrier and potently inhibit two key oncogenic pathways results in significant survival benefits in both PDX and syngeneic models. Furthermore, its synergistic effect with immunotherapy warrants further investigation. The protocols provided herein offer a framework for the continued preclinical development of this compound and similar targeted therapies for glioblastoma.
References
- 1. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 3. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma multiforme: an updated overview of temozolomide resistance mechanisms and strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting ALKBH2 Inhibition by AH2-14c via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALKBH2 (AlkB Homolog 2) is a crucial DNA dioxygenase involved in the repair of alkylated DNA, playing a significant role in maintaining genomic stability. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. AH2-14c is a cell-permeable prodrug of the potent and selective ALKBH2 inhibitor, AH2-15c (IC50 of 31 nM). Inhibition of ALKBH2 by this compound leads to an accumulation of DNA lesions, such as 3-methylcytosine (B1195936) (3meC), ultimately inducing apoptosis in cancer cells[1]. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of ALKBH2 in response to this compound treatment.
Principle
Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture. This protocol outlines the treatment of a selected cell line with the ALKBH2 inhibitor this compound, followed by the preparation of whole-cell lysates. The total protein is then subjected to polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight. The separated proteins are transferred to a membrane, which is subsequently probed with a primary antibody specific to ALKBH2. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to detect the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and quantification of the ALKBH2 protein bands. A decrease in the ALKBH2 band intensity, or a change in the level of a downstream marker, can indicate the inhibitory effect of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALKBH2 DNA repair pathway and the experimental workflow for the Western blot protocol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| U87 Glioblastoma Cells | ATCC | HTB-14 |
| ALKBH2 Inhibitor (this compound) | ProbeChem | PC-23547 |
| RIPA Lysis Buffer | Various | N/A |
| Protease Inhibitor Cocktail | Various | N/A |
| Phosphatase Inhibitor Cocktail | Various | N/A |
| BCA Protein Assay Kit | Various | N/A |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | Various |
| PVDF Membrane | Millipore | IPVH00010 |
| Non-fat Dry Milk or BSA | Various | N/A |
| Primary Antibody: Rabbit anti-ALKBH2 | Cell Signaling Technology | Various |
| Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG | Various | N/A |
| ECL Western Blotting Substrate | Various | N/A |
| Tris-Buffered Saline with Tween 20 (TBST) | Various | N/A |
| Phosphate-Buffered Saline (PBS) | Various | N/A |
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture U87 glioblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM). It is known that this compound increases the levels of DNA 3meC in cells at a concentration of 5 µM[1].
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 4-20% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALKBH2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an ECL chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. Densitometry analysis of the Western blot bands should be performed using image analysis software (e.g., ImageJ). The intensity of the ALKBH2 band should be normalized to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
| Treatment Group | This compound Conc. (µM) | Normalized ALKBH2 Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of ALKBH2 Expression |
| Vehicle Control | 0 | 1.00 | ± 0.XX | 0% |
| Treatment 1 | 1 | X.XX | ± 0.XX | XX% |
| Treatment 2 | 5 | X.XX | ± 0.XX | XX% |
| Treatment 3 | 10 | X.XX | ± 0.XX | XX% |
% Inhibition is calculated relative to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use fresh or new batches of antibodies. Optimize antibody dilutions. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This protocol provides a comprehensive guide for researchers to effectively utilize Western blotting for the detection and quantification of ALKBH2 inhibition by this compound. By following these detailed steps, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of targeting ALKBH2 in cancer and other diseases. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data analysis, making this a valuable resource for professionals in the field of drug development and molecular biology.
References
Application Notes and Protocols for Assessing AH2-14c Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for assessing the cytotoxicity of the compound AH2-14c. The described cell viability assays are fundamental tools in drug discovery and toxicology to determine a compound's effect on cell health. The protocols for three common colorimetric assays are provided: the MTT, XTT, and LDH assays. These assays measure different aspects of cell viability, including metabolic activity and membrane integrity.
1. Overview of Cell Viability Assays
Cell viability assays are essential for quantifying the effects of a test compound, such as this compound, on a cell population. The choice of assay depends on the expected mechanism of action of the compound and the specific research question.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a measure of cell metabolic activity.[1][2][3] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2][3] The amount of formazan produced is proportional to the number of living, metabolically active cells.[2][4]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity.[5][6] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.[6]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of cell death.[7]
2. Experimental Protocols
The following are detailed protocols for performing MTT, XTT, and LDH assays to assess the cytotoxicity of this compound.
2.1. General Workflow for Cytotoxicity Testing
The general workflow for assessing the cytotoxicity of a compound involves several key steps, from cell seeding to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity assays.
2.2. MTT Assay Protocol
This protocol is a standard method for assessing cell viability through metabolic activity.[1][2][9]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
2.3. XTT Assay Protocol
This protocol provides a more convenient alternative to the MTT assay as the formazan product is water-soluble.[5][6]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)[5]
-
Microplate reader capable of measuring absorbance between 450-500 nm[5]
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.[5]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[10] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm.[5] A reference wavelength of 660 nm is often used to subtract background absorbance.[10][11]
2.4. LDH Cytotoxicity Assay Protocol
This protocol measures cell death by quantifying LDH release from damaged cells.[7]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium (serum-free medium is often recommended for the assay step)
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm[12]
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer provided in the kit (represents 100% cytotoxicity).[8]
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[12]
3. Data Presentation and Analysis
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. The percentage of cytotoxicity or cell viability is calculated based on the absorbance readings.
Table 1: Example Data Table for this compound Cytotoxicity (MTT/XTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.150 | 0.070 | 92.0 |
| 10 | 0.875 | 0.065 | 70.0 |
| 50 | 0.438 | 0.040 | 35.0 |
| 100 | 0.188 | 0.025 | 15.0 |
Calculation for % Cell Viability: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Table 2: Example Data Table for this compound Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous Release | 0.150 | 0.015 | 0 |
| 1 | 0.200 | 0.020 | 5.9 |
| 10 | 0.450 | 0.035 | 35.3 |
| 50 | 0.800 | 0.050 | 76.5 |
| 100 | 1.050 | 0.060 | 105.9 (Adjusted to 100) |
| Maximum Release | 1.000 | 0.075 | 100 |
Calculation for % Cytotoxicity: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
4. Potential Signaling Pathways Involved in Cytotoxicity
The cytotoxic effects of a compound like this compound can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death). The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Overview of the intrinsic and extrinsic apoptotic pathways.
Understanding which pathway is activated by this compound can provide insights into its mechanism of action. Further experiments, such as caspase activity assays or western blotting for key apoptotic proteins, would be necessary to elucidate the specific pathway. The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria.[13][14] The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors.[14] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown of ALKBH2 and AH2-14c Treatment in Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals.
Introduction
The DNA repair enzyme AlkB homolog 2 (ALKBH2) has emerged as a significant target in cancer therapy. Its role in demethylating alkylated DNA lesions contributes to tumor cell survival and resistance to chemotherapy. Consequently, inhibiting ALKBH2 function presents a promising strategy to enhance the efficacy of existing cancer treatments. This document provides a detailed comparison of two distinct methodologies for targeting ALKBH2: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule AH2-14c.
Lentiviral shRNA offers a potent and specific method for silencing gene expression, leading to a sustained reduction in ALKBH2 protein levels. In contrast, this compound is a chemical inhibitor that directly targets the enzymatic activity of ALKBH2. Understanding the nuances, advantages, and limitations of each approach is crucial for designing robust experiments and interpreting results in the context of cancer research and drug development. These application notes provide detailed protocols for key cellular assays and present available quantitative data to facilitate a comparative analysis of these two powerful research tools.
Data Presentation: Lentiviral shRNA Knockdown of ALKBH2 versus this compound Treatment
The following tables summarize the quantitative effects of ALKBH2 inhibition through lentiviral shRNA knockdown and this compound treatment on various cancer cell lines. It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison within a single experiment. Experimental conditions such as cell line, treatment duration, and assay methods should be considered when interpreting these results.
| Cell Line | Treatment | Effect on Cell Viability | IC50 | Citation |
| H1299 (NSCLC) | Lentivirus-mediated ALKBH2 shRNA + Cisplatin (B142131) (333 µmol/L) | ~1.8 to 2-fold increased inhibition ratio compared to controls | - | [1] |
| U87 (Glioblastoma) | siRNA-mediated ALKBH2 knockdown + Temozolomide (B1682018) | Significantly sensitized cells to temozolomide | - | [2] |
| GBM U87 | This compound | Inhibition of cell viability | 4.56 µM | [1][2] |
| Cell Line | Treatment | Effect on Apoptosis | Citation |
| H1299 (NSCLC) | Lentivirus-mediated ALKBH2 shRNA + Cisplatin (333 µmol/L) | Significantly more potent in inducing apoptosis than monotherapy | [1] |
| GBM U87 | This compound | Induces apoptosis |
| Cell Line | Treatment | Effect on Cell Cycle | Citation |
| KU7 (Urothelial Carcinoma) | ALKBH2 shRNA | Induces G1 cell cycle arrest |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in these application notes.
Lentiviral shRNA Production and Transduction for ALKBH2 Knockdown
This protocol outlines the generation of lentiviral particles carrying shRNA targeting ALKBH2 and the subsequent transduction of a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shALKBH2 transfer plasmid (containing shRNA sequence against ALKBH2)
-
pLKO.1-shScramble (non-targeting control)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cancer cell line (e.g., U87, H1299)
-
Polybrene
-
Puromycin (B1679871) (for selection)
Protocol:
-
Day 1: Seed HEK293T Cells: Plate 0.8-1x10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics. Incubate overnight. Cells should be 70-80% confluent on the day of transfection.
-
Day 2: Transfection:
-
In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:
-
500 ng pLKO.1-shALKBH2 or pLKO.1-shScramble
-
500 ng psPAX2
-
50 ng pMD2.G
-
-
Add 3.1 µL of FuGENE HD transfection reagent to the DNA mixture.
-
Incubate for 20 minutes at room temperature.
-
Gently add the transfection mix dropwise to the HEK293T cells.
-
Incubate at 37°C for 12-15 hours.
-
-
Day 3: Change Media: In the morning, carefully remove the transfection media, wash once with PBS, and add 1.5 mL of fresh complete growth medium.
-
Day 4 & 5: Harvest Lentiviral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles and store at 4°C. Add 1.5 mL of fresh media to the cells.
-
At 72 hours post-transfection, harvest the supernatant and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 1250 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral stock can be used immediately or stored at -80°C.
-
-
Day 0 (Transduction): Seed Target Cells: Plate your target cells (e.g., 5-7x10^5 cells/well in a 12-well plate).
-
Day 1: Transduction:
-
Add polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI).
-
Incubate for 24 hours.
-
-
Day 2 onwards: Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue to select with puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells for downstream experiments.
-
This compound Treatment
This protocol describes the treatment of cancer cells with the ALKBH2 inhibitor, this compound.
Materials:
-
This compound (MedchemExpress)
-
DMSO (for stock solution)
-
Target cancer cell line
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C as recommended by the supplier.
-
Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase during treatment.
-
Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
Downstream Analysis: Following incubation, proceed with the desired cellular assays (e.g., MTT assay, apoptosis assay, cell cycle analysis, western blotting).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
96-well plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with either lentiviral shRNA (after selection) or this compound as described above. Include appropriate controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest cells after treatment.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blotting for ALKBH2 Expression
This technique is used to detect and quantify the levels of ALKBH2 protein.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against ALKBH2
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ALKBH2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involving ALKBH2.
References
Troubleshooting & Optimization
Optimizing AH2-14c dosage for maximum therapeutic effect
Welcome to the technical support center for AH2-14c, a potent inhibitor of the DNA demethylase ALKBH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum therapeutic effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable prodrug that converts to the active compound AH2-15c, a selective inhibitor of the 2-oxoglutarate (2OG)-dependent DNA demethylase AlkB homolog 2 (ALKBH2). ALKBH2 is a DNA repair enzyme, and by inhibiting it, this compound can lead to the accumulation of DNA damage, ultimately inducing apoptosis and inhibiting cell proliferation and migration in cancer cells.
Q2: In which cancer types has the ALKBH2 pathway been implicated?
A2: The ALKBH2 pathway is implicated in a variety of cancers, including glioblastoma, colorectal cancer, bladder cancer, and breast cancer. In many of these cancers, elevated ALKBH2 expression is associated with tumor progression and resistance to certain chemotherapeutic agents.
Q3: What is the reported IC50 value for this compound?
A3: In glioblastoma U87 cells, this compound has been shown to inhibit cell viability with an IC50 of 4.56 µM. However, this value can vary between different cell lines and experimental conditions.
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.
Q5: What are the known downstream signaling pathways affected by ALKBH2 inhibition?
A5: Inhibition of ALKBH2 can impact several downstream signaling pathways involved in cancer progression. These include the p53 pathway, the PI3K/AKT pathway, and the NF-κB pathway. The specific effects can be cell-type dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no observed cellular activity of this compound | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Ensure storage at the recommended temperature. |
| Incorrect Dosage: The concentration of this compound used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range around the known IC50 for U87 cells (e.g., 1-20 µM). | |
| Cell Line Resistance: The target cell line may have low ALKBH2 expression or intrinsic resistance mechanisms. | Verify ALKBH2 expression in your cell line via qPCR or Western blot. Consider using a positive control cell line known to be sensitive to ALKBH2 inhibition. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or media conditions. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density for all experiments. |
| Inaccurate Pipetting: Errors in preparing serial dilutions of this compound. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. | |
| High background in cellular assays | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Unexpected off-target effects | Non-specific Binding: At high concentrations, this compound may interact with other cellular targets. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including a negative control compound with a similar chemical structure but no activity against ALKBH2, if available. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | U87 (Glioblastoma) | Cell Viability | 4.56 | [1] |
Table 2: Storage and Solubility of this compound
| Parameter | Recommendation |
| Storage Temperature | -80°C (up to 6 months), -20°C (up to 1 month) |
| Solubility | Soluble in DMSO |
| Stock Solution Handling | Aliquot to avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for this compound using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time may need to be optimized for your specific cell line.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and its impact on downstream signaling pathways.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
References
How to address AH2-14c instability during long-term experiments
Welcome to the technical support center for AH2-14c. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the stability of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the degradation of a small molecule like this compound in a laboratory setting?
A1: The stability of a small molecule is influenced by a combination of its intrinsic chemical properties and its experimental environment. Key factors include:
-
Hydrolysis: Reaction with water can break down susceptible chemical groups like esters, amides, and lactams.[1][2]
-
Oxidation: Exposure to oxygen, often accelerated by light or trace metals, can degrade sensitive functional groups.[1][2][3] Storing compounds under an inert gas like argon or nitrogen can mitigate this.[4]
-
pH: The stability of many compounds is dependent on the pH of the solution.[4][5] The pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds sensitive to pH.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] For long-term storage, temperatures of -20°C or -80°C are recommended.[4][6]
-
Light Exposure: Light can provide the energy needed to initiate degradation reactions, a process known as photolysis.[1] Storing solutions in amber vials or protecting them from light is a common preventative measure.[4]
-
Enzymatic Degradation: In cell-based assays, enzymes present in serum or released by cells can metabolize the compound.[3]
Q2: How can the choice of solvent impact the stability of this compound?
A2: The solvent is a critical factor. While DMSO is a common solvent for stock solutions, its purity and water content can affect compound stability.[3] Repeated freeze-thaw cycles of stock solutions can also lead to degradation for some molecules.[3][4] It is advisable to prepare single-use aliquots to minimize this.[6]
Q3: My experimental results with this compound are inconsistent over time. Could this be a stability issue?
A3: Yes, inconsistent experimental results and a loss of compound activity are common indicators of degradation.[4] If you observe a diminishing biological effect in long-term experiments, it is crucial to assess the chemical integrity of your compound under the specific experimental conditions.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Color change in stock or working solution. | Chemical degradation or oxidation, possibly triggered by light or air exposure.[4] | 1. Confirm the integrity of the compound before use.2. Prepare fresh solutions.3. Store stock solutions protected from light (amber vials) and purge with inert gas (argon/nitrogen).[4] |
| Precipitation in stock solution after thawing. | The solubility limit was exceeded at low temperatures, or the solvent is unsuitable for cryogenic storage.[4] | 1. Thaw the solution slowly and vortex gently to ensure it is fully dissolved.[4]2. Consider storing at a slightly lower concentration.3. Minimize freeze-thaw cycles by creating single-use aliquots.[6] |
| Rapid loss of activity in cell culture media. | The compound may be unstable at 37°C, reactive with media components, or sensitive to the media's pH.[5] It could also be subject to enzymatic degradation by components in serum.[3] | 1. Test stability in a simpler buffer (e.g., PBS) to check for inherent aqueous instability.[5]2. Compare stability in media with and without serum to assess enzymatic degradation.[5]3. For long-term experiments, replenish the media with a freshly prepared compound every 24-48 hours.[6] |
| Disappearance of the compound without detectable degradation products. | The compound may be binding to plastic surfaces of plates or tips.[5] In cell-based assays, it could be rapidly internalized by the cells.[5] | 1. Use low-protein-binding labware.[5]2. Include a control without cells to measure non-specific binding.[5]3. Analyze cell lysates to quantify cellular uptake.[5] |
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound instability.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.
Objective: To determine the stability of this compound in a specific solvent and storage condition.
Materials:
-
This compound solid
-
HPLC-grade solvent (e.g., DMSO)
-
Amber glass or inert polypropylene (B1209903) vials[4]
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
Analytical balance, vortex mixer, centrifuge
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution, dilute it to a working concentration, and analyze it via HPLC. This serves as the baseline measurement.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Sample Collection: At specified time points (e.g., 24h, 48h, 72h, 1 week), withdraw aliquots of the stock solution.
-
Sample Analysis: Analyze each sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of the main compound to the peak area at T=0. The appearance of new peaks may indicate degradation products.[4]
Protocol 2: Assessing this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a complete cell culture medium at 37°C.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile, low-protein-binding microcentrifuge tubes
-
Acetonitrile or other suitable protein precipitation solvent
-
HPLC-MS system
Methodology:
-
Sample Preparation: Spike this compound into two sets of cell culture media (one with FBS, one without) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Timepoint Zero (T=0) Sample: Immediately after spiking, take an aliquot from each condition.
-
Protein Precipitation (for samples with FBS): To the aliquot containing FBS, add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant.
-
Incubation: Place the remaining media samples in the 37°C incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots. Perform protein precipitation for the samples containing FBS.
-
Sample Analysis: Analyze the supernatant from all samples using a validated LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine its degradation rate and half-life.
Visual Experimental Workflow
Caption: Workflow for cell culture media stability assay.
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound under various conditions to illustrate how results can be structured.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Time Point | % Remaining at 25°C | % Remaining at 4°C | % Remaining at -20°C |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 98.1% | 99.5% | 99.9% |
| 72 hours | 92.5% | 98.9% | 99.8% |
| 1 week | 81.3% | 97.2% | 99.6% |
| 1 month | 55.6% | 92.1% | 99.1% |
Table 2: Stability of this compound (10 µM) in DMEM at 37°C
| Time Point | % Remaining (-FBS) | % Remaining (+10% FBS) |
| 0 hours | 100% | 100% |
| 2 hours | 95.2% | 88.4% |
| 8 hours | 75.8% | 52.1% |
| 24 hours | 41.3% | 15.7% |
| 48 hours | 18.9% | <5% |
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
Minimizing off-target effects of AH2-14c in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AH2-14c, a potent inhibitor of the DNA demethylase ALKBH2. This guide offers troubleshooting strategies and detailed FAQs to help minimize off-target effects and ensure robust, reproducible results in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a small molecule inhibitor of ALKBH2, a DNA demethylase enzyme.[1] In cellular models, its primary on-target effect is the inhibition of ALKBH2 activity, which can lead to the induction of apoptosis. This has been observed in glioblastoma (GBM) U87 cells, where this compound treatment resulted in decreased cell viability and migration.[1]
Q2: What are the initial signs of potential off-target effects in my cell-based assays?
A2: Common indicators that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen with ALKBH2 knockdown or knockout.
-
Inconsistent Results with Other Inhibitors: Using a structurally different inhibitor for ALKBH2 produces a different or no phenotype.[2]
-
Unexpected Cellular Phenotypes: Observing cellular effects that are not typically associated with the known function of ALKBH2.
-
High Toxicity at Low Concentrations: Significant cell death occurs at concentrations close to the IC50 value for the intended target, suggesting effects on other essential cellular processes.[3]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize off-target interactions.[2]
-
Orthogonal Validation: Confirm your findings using alternative methods such as RNA interference (RNAi) or CRISPR/Cas9 to silence ALKBH2 and see if the same phenotype is produced.[2]
-
Rescue Experiments: If possible, overexpress a resistant mutant of ALKBH2 in your cells. If the phenotype induced by this compound is reversed, it strongly suggests an on-target effect.
-
Structurally Unrelated Inhibitors: Use a different, structurally unrelated inhibitor of ALKBH2. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[4]
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A4: High toxicity at low concentrations can be due to several factors:
-
Off-Target Effects: this compound may be inhibiting other essential proteins in the cell.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Always include a vehicle-only control in your experiments.[3]
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments than others.[3]
-
Compound Instability: The compound may be degrading in the cell culture medium into a more toxic substance.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between replicate wells can compromise the reliability of your data. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.[5] |
| Edge Effects | Avoid using the outer wells of the microplate, which are more prone to evaporation. If you must use them, fill the surrounding wells with sterile water or media to minimize this effect.[5][6] |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[7] |
| Compound Solubility | Visually inspect for compound precipitation in your media. Determine the solubility of this compound in your final assay conditions.[5] |
Issue 2: Lack of Expected On-Target Effect
If you are not observing the expected phenotype (e.g., apoptosis) after this compound treatment, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[8] The reported IC50 of 4.56 µM in GBM U87 cells is a starting point.[1] |
| Poor Cell Permeability | While this compound is known to be active in cells, permeability can vary between cell types. If suspected, consider using a different inhibitor with known high cell permeability.[9] |
| Incorrect Timing of Treatment | Optimize the duration of this compound treatment. A time-course experiment can help identify the optimal time point to observe the desired effect.[8] |
| Inactive Compound | Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[1] Prepare fresh dilutions from the stock for each experiment.[3] |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
Objective: To identify the minimum effective concentration of this compound that induces the desired on-target phenotype while minimizing off-target toxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[2]
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should span from well below the reported IC50 to concentrations where toxicity might be expected (e.g., 10 nM to 100 µM).[2]
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).[6]
-
Phenotypic Readout: Measure the biological response using a suitable assay (e.g., a cell viability assay like MTT or a specific apoptosis assay like caspase-3/7 activity).[2]
-
Data Analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 2: Orthogonal Validation using RNAi
Objective: To confirm that the observed phenotype is a direct result of ALKBH2 inhibition.
Methodology:
-
Transfection: Transfect your cells with siRNA or shRNA constructs specifically targeting ALKBH2. Include a non-targeting control siRNA/shRNA.
-
Incubation: Allow sufficient time for the knockdown of ALKBH2 protein levels (typically 48-72 hours).
-
Verification of Knockdown: Harvest a subset of the cells and verify the reduction of ALKBH2 protein levels using Western blot or qRT-PCR.
-
Phenotypic Analysis: Perform the same phenotypic assay on the knockdown cells as was used for the this compound-treated cells.
-
Comparison: Compare the phenotype of the ALKBH2 knockdown cells to that of the cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Description |
| ALKBH2 (On-Target) | 4.56 | Primary target; DNA demethylase involved in DNA repair.[1] |
| Hypothetical Off-Target 1 | > 50 | A related demethylase with low affinity for this compound. |
| Hypothetical Off-Target 2 | > 50 | A structurally similar enzyme with a distinct active site. |
Visualizations
Caption: On-target pathway of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Experimental workflow for validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biocompare.com [biocompare.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. benchchem.com [benchchem.com]
Best practices for handling and preparing AH2-14c solutions
Welcome to the technical support center for AH2-14c, a potent inhibitor of the DNA demethylase ALKBH2. This guide provides best practices for handling and preparing this compound solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of ALKBH2, a 2-oxoglutarate and Fe(II)-dependent DNA demethylase. By inhibiting ALKBH2, this compound prevents the repair of alkylated DNA damage, which can lead to increased cell death in cancer cells. It has been shown to inhibit cell viability and migration, and induce apoptosis in glioblastoma (GBM) U87 cells.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility of the compound.[1][3][4][5][6]
Q3: What is the recommended storage condition for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below. It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles.[7][8]
Q4: Can I use this compound for in vivo studies?
A4: Yes, a formulation for in vivo use has been described. A clear solution can be achieved at a concentration of at least 2.5 mg/mL in a vehicle of 10% DMSO and 90% corn oil.[2] It is recommended to prepare this working solution fresh on the day of use.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₄O₃ | [1][2] |
| Molecular Weight | 406.48 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| IC₅₀ | 4.56 µM (in U87 GBM cells) | [1][2][9] |
Table 2: Solubility and Storage of this compound
| Form | Solvent/Storage Condition | Concentration/Duration | Notes | Reference |
| Powder | -20°C | 3 years | Protect from moisture. | [1][2] |
| Stock Solution | DMSO | 12.5 mg/mL (30.75 mM) | Requires sonication for complete dissolution. Use fresh DMSO. | [1][2] |
| Stock Solution Storage | -80°C in solvent | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2][7] |
| Stock Solution Storage | -20°C in solvent | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][2][7] |
| In Vivo Formulation | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.065 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
To aid dissolution, place the tube in an ultrasonic bath until the solution is clear and no particulates are visible.[2] Gentle warming to 37°C can also be applied if necessary.[10][11]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Cell Viability Measurement using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
U87 glioblastoma cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other formazan (B1609692) solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol outlines the basic steps for detecting apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentrations of this compound for a specified time. Include a vehicle-treated negative control and a positive control for apoptosis.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference |
| This compound powder does not dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient agitation. | 1. Use a fresh, unopened vial of anhydrous, sterile DMSO. 2. Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be effective. | [1][3][11] |
| Precipitate forms when diluting DMSO stock solution in aqueous cell culture medium. | The compound has low aqueous solubility and is "crashing out" of solution as the solvent changes from organic to aqueous. | 1. Vortex or sonicate the diluted solution for a few minutes. 2. Warm the solution briefly to 37°C. 3. Ensure the final DMSO concentration in the medium is as low as possible (typically <0.5%) and run a vehicle control to account for any solvent effects. 4. To improve solubility, try adding the culture medium dropwise to your stock solution while vigorously stirring. | [10][12] |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration due to incomplete dissolution. 3. Cell line is resistant to ALKBH2 inhibition. | 1. Ensure stock solutions are stored correctly in aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Confirm that the stock solution is completely dissolved and free of particulates before use. 3. Verify ALKBH2 expression in your cell line. Consider using a positive control compound or a different cell line known to be sensitive. | [7][10] |
| Turbidity or crystals observed in cell culture plates after adding the compound. | 1. Precipitation of the compound (see above). 2. Interaction of the compound with components in the serum or medium, causing precipitation of salts or proteins. | 1. Follow the steps for resolving precipitation. 2. Try reducing the serum concentration during treatment, if experimentally feasible. Prepare dilutions in serum-free medium before adding to cells, then add serum. 3. Ensure the final pH of the medium is stable after adding the compound. | [13][14][15] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Inhibition of the ALKBH2 DNA repair enzyme by this compound.
Caption: Workflow for assessing this compound effects on cell viability and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of AH2-14c on ALKBH2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of AH2-14c and other known inhibitors on the activity of ALKBH2 (AlkB Homolog 2), a crucial DNA repair enzyme implicated in cancer development and therapeutic resistance. This document summarizes key quantitative data, details experimental methodologies for prominent assays, and visualizes relevant biological pathways and workflows to offer an objective assessment for research and drug development purposes.
Comparative Analysis of ALKBH2 Inhibitors
The inhibitory potential of this compound against ALKBH2 has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy.
| Compound | IC50 (µM) | Cell Line/Assay Condition | Notes |
| This compound | 4.56 | U87 glioblastoma cells | An ester precursor designed for improved cellular permeability[1]. |
| AH2-15c | 103 | U87 glioblastoma cells | A related compound with significantly weaker activity[1]. |
| MV1035 | Not specified in µM | U87-MG and patient-derived glioblastoma stem cells | Acts as a competitive inhibitor of ALKBH2. It has a synergistic effect with temozolomide (B1682018) in reducing cell viability[2]. |
| Ritonavir (B1064) | 32.4 | In vitro DNA repair assay | An HIV protease inhibitor repurposed as an ALKBH2 inhibitor[3]. |
| 2-HG (D-2-hydroxyglutarate) | ~424 | In vitro demethylation assay | An oncometabolite that can inhibit ALKBH2 activity[4]. |
Experimental Protocols for Assessing ALKBH2 Inhibition
Accurate and reproducible experimental design is paramount in validating the efficacy of potential inhibitors. Below are detailed protocols for two common assays used to measure ALKBH2 activity and its inhibition.
Cell-Free ALKBH2 Demethylase Activity Assay
This assay is utilized to quantify the enzymatic activity of purified ALKBH2 and the inhibitory effect of compounds like MV1035.
Principle: This method relies on the ability of ALKBH2 to remove methyl groups from a specific methylated DNA oligonucleotide. The demethylated DNA is then susceptible to cleavage by a restriction enzyme. The extent of DNA digestion, visualized and quantified by gel electrophoresis, is inversely proportional to the inhibitor's efficacy.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 50 µg/mL BSA):
-
Purified recombinant ALKBH2 protein.
-
Methylated single-stranded DNA (ssDNA) oligonucleotide substrate containing a methylated base within a restriction enzyme recognition site.
-
The test inhibitor (e.g., this compound, MV1035) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the demethylation reaction to occur.
-
Annealing: Add the complementary ssDNA oligonucleotide to the reaction mixture. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for the formation of double-stranded DNA (dsDNA).
-
Restriction Digest: Add the appropriate restriction enzyme (e.g., EcoRI) and its corresponding buffer to the reaction mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1 hour.
-
Gel Electrophoresis: Analyze the reaction products by running them on an agarose (B213101) gel.
-
Quantification: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The intensity of the digested DNA bands is quantified using densitometry. The percentage of inhibition is calculated by comparing the amount of digested DNA in the presence of the inhibitor to the control.
Formaldehyde (B43269) Detection Assay
This assay is employed to measure the release of formaldehyde, a byproduct of the ALKBH2-mediated demethylation reaction. This method has been used to assess the inhibitory activity of compounds like Ritonavir.
Principle: ALKBH2 catalyzes the oxidative demethylation of methylated DNA bases, producing formaldehyde. The amount of formaldehyde released is directly proportional to the enzyme's activity. The formaldehyde can be quantified using a specific colorimetric or fluorometric reagent.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in a reaction buffer:
-
Purified ALKBH2 protein.
-
Methylated DNA substrate.
-
Cofactors: (NH4)2Fe(SO4)2, α-ketoglutarate, and L-ascorbic acid.
-
The test inhibitor (e.g., this compound, Ritonavir) at various concentrations, including a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Formaldehyde Detection: Add a formaldehyde detection reagent (e.g., a solution containing acetoacetanilide (B1666496) and ammonia (B1221849) for a fluorescent product, or a formaldehyde dehydrogenase-coupled system to produce NADH).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow for the colorimetric or fluorometric reaction to develop.
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Construct a standard curve using known concentrations of formaldehyde. Calculate the amount of formaldehyde produced in each reaction and determine the percentage of inhibition for each inhibitor concentration.
Visualizing the Experimental Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of ALKBH2 inhibition, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for assessing ALKBH2 inhibition.
ALKBH2 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways provides context for the therapeutic potential of ALKBH2 inhibitors like this compound.
Caption: ALKBH2 involvement in key cancer-related signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AH2-14c and Other ALKBH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AH2-14c with other known inhibitors of the DNA repair enzyme ALKBH2. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations to elucidate complex biological processes.
The AlkB homolog 2 (ALKBH2) is a crucial enzyme in the direct reversal of DNA alkylation damage, playing a significant role in maintaining genomic stability. Its overexpression has been implicated in the resistance of cancer cells to certain chemotherapeutic agents, making it a compelling target for drug development. A variety of small molecules have been identified as inhibitors of ALKBH2, each with distinct potencies and mechanisms of action. This guide focuses on comparing the efficacy of a promising inhibitor, this compound, with other notable ALKBH2 inhibitors.
Quantitative Efficacy of ALKBH2 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other selected ALKBH2 inhibitors. It is important to note that these values were determined in different studies and under varying experimental conditions, which may affect direct comparability.
| Inhibitor | IC50 Value (µM) | Cell Line/Assay Condition | Reference |
| This compound | 4.56 | U87 Glioblastoma Cells | [1] |
| Compound 6 | ~25 | Cell-free ALKBH2 demethylase activity assay | [2] |
| Ritonavir (B1064) | 32.4 | In vitro DNA repair assay with purified human ALKBH2 | [3] |
| D-2-Hydroxyglutarate (D-2-HG) | 424 | In vitro assay with purified ALKBH2 | [4][5] |
| Pyridine 2,4-dicarboxylic acid (PDCA) | 2.43 | In vitro fluorescence-based assay with purified ALKBH2 | [6] |
| MV1035 | Not explicitly quantified, but demonstrated inhibitory activity | Cell-free ALKBH2 activity assay |
Experimental Protocols
To provide a comprehensive understanding of how the efficacy of these inhibitors is evaluated, detailed protocols for key experimental assays are outlined below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Treat the cells with various concentrations of the ALKBH2 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Transwell Migration and Invasion Assay
This assay is used to assess the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer, mimicking in vivo processes.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber.
-
Inhibitor and Chemoattractant Addition: Add the ALKBH2 inhibitor to the upper chamber with the cells. In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., Caspases, Bcl-2 family proteins).
Protocol:
-
Cell Lysis: Treat cells with the ALKBH2 inhibitor for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the apoptosis-related protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms
To better understand the biological context of ALKBH2 inhibition, the following diagrams illustrate the ALKBH2-mediated DNA repair pathway and a typical experimental workflow for evaluating ALKBH2 inhibitors.
Caption: ALKBH2 DNA Repair and Inhibition Pathway.
Caption: Workflow for ALKBH2 Inhibitor Efficacy Testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors of ALK2: a virtual screening, density functional theory, and molecular dynamics simulations study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AH2-14c and ALKBH2 siRNA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The DNA repair enzyme ALKBH2 (alkB homolog 2, alpha-ketoglutarate (B1197944) dependent dioxygenase) has emerged as a significant target in cancer therapy due to its role in repairing DNA damage induced by alkylating chemotherapy agents. Its overexpression is associated with resistance to treatment in several cancers, including glioblastoma. This guide provides a comparative analysis of two key methodologies for inhibiting ALKBH2 function: the small molecule inhibitor AH2-14c and small interfering RNA (siRNA) targeting ALKBH2.
Mechanism of Action: Direct Inhibition vs. Gene Silencing
This compound is a cell-permeable small molecule inhibitor that directly targets the enzymatic activity of ALKBH2. It is a prodrug that is converted to its active form, AH2-15c, within the cell. AH2-15c is a potent and selective inhibitor of ALKBH2, binding to the enzyme and preventing it from demethylating its DNA substrates. This direct inhibition leads to an accumulation of DNA methylation, specifically N3-methylcytosine (3meC), which can trigger cell cycle arrest and apoptosis.
ALKBH2 siRNA , on the other hand, operates through the mechanism of RNA interference (RNAi). These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) of ALKBH2. Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target ALKBH2 mRNA, leading to its degradation and preventing the synthesis of the ALKBH2 protein. The resulting reduction in ALKBH2 protein levels impairs the cell's ability to repair alkylation DNA damage.
Performance Data: A Comparative Overview
The following tables summarize key quantitative data for this compound and ALKBH2 siRNA based on available experimental evidence. It is important to note that a direct head-to-head study in the same experimental setting has not been identified; therefore, this comparison is based on data from separate studies. The glioblastoma cell line U-87 MG is used as a point of comparison where data is available.
| Parameter | This compound | ALKBH2 siRNA | Reference Cell Line |
| Target | ALKBH2 Protein (Enzymatic Activity) | ALKBH2 mRNA | N/A |
| Mechanism | Direct Competitive Inhibition | Post-transcriptional Gene Silencing | N/A |
| Assay | This compound | ALKBH2 siRNA | Reference Cell Line |
| Biochemical Potency (IC50) | 0.031 µM (as AH2-15c) | Not Applicable | in vitro Fluorescence Polarization Assay |
| Cell Viability (IC50) | 4.56 µM | Not directly measured as a standalone treatment | U-87 MG Glioblastoma |
| Gene Knockdown Efficiency | Not Applicable | ~70% mRNA reduction | H1299 Lung Cancer |
Experimental Workflows and Signaling Pathways
To understand the experimental evaluation and the biological context of ALKBH2 inhibition, the following diagrams illustrate a typical experimental workflow and the ALKBH2-mediated DNA repair pathway.
Caption: Experimental workflow for comparing this compound and ALKBH2 siRNA.
Caption: ALKBH2-mediated DNA repair and points of intervention.
Detailed Experimental Protocols
Cell Viability - MTT Assay
-
Cell Seeding: Plate cells (e.g., U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with ALKBH2 siRNA according to standard protocols. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Cell Migration - Transwell Assay
-
Chamber Preparation: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Seed cells, previously treated with this compound or transfected with ALKBH2 siRNA, in a serum-free medium into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Apoptosis - Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound or transfect with ALKBH2 siRNA and incubate for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Concluding Remarks
Both this compound and ALKBH2 siRNA represent valuable tools for investigating the function of ALKBH2 and for developing novel cancer therapies.
-
This compound offers the advantages of a small molecule, including ease of use, dose-dependent activity, and the potential for oral bioavailability in future therapeutic applications. Its direct enzymatic inhibition provides a rapid onset of action.
-
ALKBH2 siRNA provides a highly specific method to reduce the total cellular levels of the ALKBH2 protein. This approach is particularly useful for validating the on-target effects of ALKBH2 inhibition and for genetic-level studies of its function.
The choice between these two methodologies will depend on the specific research question. For rapid screening and pharmacological studies, this compound may be more suitable. For validating the role of the ALKBH2 gene and for long-term suppression studies, siRNA may be the preferred method. In a therapeutic context, a combined approach or the use of small molecule inhibitors is currently more translationally advanced. Further studies directly comparing these two modalities in the same cancer models are warranted to fully elucidate their relative efficacy and potential for clinical development.
Comparative Dose-Response Analysis of the ALKBH2 Inhibitor AH2-14c in Glioblastoma Cells and its Therapeutic Potential
A detailed guide for researchers and drug development professionals on the anti-cancer activity of AH2-14c, focusing on its dose-dependent effects in glioblastoma cells. This report provides a comparative perspective against standard chemotherapeutic agents and outlines the underlying molecular pathways and experimental methodologies.
Abstract
The DNA demethylase ALKBH2 has emerged as a promising target in oncology due to its role in DNA repair mechanisms that contribute to therapeutic resistance. This guide provides a comprehensive analysis of this compound, a known inhibitor of ALKBH2, with a specific focus on its dose-response effects in cancer cell lines. While broad-spectrum data across multiple cancer types remains limited in publicly available literature, existing studies in glioblastoma provide a foundation for understanding its potential efficacy. This document synthesizes the available data on this compound, compares its activity with the standard-of-care chemotherapeutic temozolomide (B1682018), details relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
The AlkB homolog 2 (ALKBH2) is a DNA dioxygenase that plays a crucial role in the direct reversal of DNA alkylation damage. By removing methyl and ethyl groups from DNA bases, ALKBH2 contributes to the maintenance of genomic integrity. However, in the context of cancer, elevated ALKBH2 expression can confer resistance to alkylating chemotherapeutic agents, such as temozolomide, which are a cornerstone of treatment for malignancies like glioblastoma multiforme (GBM). Therefore, inhibition of ALKBH2 presents a rational strategy to sensitize cancer cells to chemotherapy and improve treatment outcomes.
This compound has been identified as an inhibitor of ALKBH2. This guide examines the dose-dependent cytotoxic effects of this compound in cancer cells, with a primary focus on the available data in glioblastoma cell lines.
Dose-Response Analysis of this compound
Quantitative data on the dose-response of this compound across a wide panel of cancer cell lines is not extensively available in the current body of scientific literature. However, specific data for the U87 glioblastoma cell line provides a key insight into its anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 4.56[1][2][3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Comparison with Standard Chemotherapy
Experimental Protocols
The determination of the dose-response relationship and IC50 values is fundamental in preclinical drug evaluation. The following is a generalized protocol for a cytotoxicity assay, such as the MTT or SRB assay, commonly used to assess the effect of compounds like this compound on cancer cell viability.
Cell Viability Assay (MTT/SRB Protocol)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Cell Viability Assessment:
-
For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO or Sorenson's buffer), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For SRB Assay: Cells are fixed with trichloroacetic acid (TCA), stained with sulforhodamine B (SRB) dye, and washed. The protein-bound dye is then solubilized, and the absorbance is read.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
The mechanism of action of this compound is intrinsically linked to the ALKBH2-mediated DNA repair pathway and its downstream effects on cell survival and apoptosis.
ALKBH2 Signaling Pathway
Inhibition of ALKBH2 by this compound is hypothesized to lead to an accumulation of DNA damage, particularly in the presence of alkylating agents. This unrepaired DNA damage can trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death) through the intrinsic pathway. Key signaling pathways, including those regulated by Wnt, AKT, and NF-κB, have been associated with ALKBH proteins and may be modulated by ALKBH2 inhibition. The accumulation of DNA damage acts as a trigger for the intrinsic apoptosis pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.
Caption: Mechanism of Action of this compound.
Experimental Workflow
The process of evaluating the dose-response of a compound like this compound involves a systematic workflow from cell culture to data analysis.
References
- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glioblastoma vs temozolomide: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Adjuvant Temozolomide Six Cycles Versus Extended 12 Cycles in Newly Diagnosed Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity and Selectivity of AH2-14c: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of biological systems. This guide provides an objective comparison of AH2-14c, a recently identified inhibitor of the DNA demethylase ALKBH2, with other available alternatives. The information is supported by experimental data to aid in the informed selection of the most appropriate tool for your research needs.
This compound has emerged as a valuable tool for studying the cellular functions of ALKBH2, an enzyme implicated in DNA repair and tumorigenesis. This guide delves into the specificity and selectivity of this compound, presenting a clear comparison with other known ALKBH2 inhibitors, namely MV1035 and the repurposed drug Ritonavir.
At a Glance: Comparative Inhibitor Performance
The following table summarizes the key quantitative data for this compound and its alternatives.
| Compound | Target(s) | In Vitro Potency (IC₅₀) | Cellular Potency (IC₅₀) | Selectivity |
| This compound | ALKBH2 | Not directly reported (ester prodrug) | 4.56 µM (GBM U87 cells) [1][2] | Precursor (AH2-15c) is >200-fold selective for ALKBH2 over other AlkB members[1] |
| MV1035 | ALKBH2, ALKBH5 | Not specified | Synergistic effect with temozolomide (B1682018) in U87 cells | Dual inhibitor |
| Ritonavir | ALKBH2 | 32.4 µM [3] | Sensitizes cancer cells to alkylating agents | Primarily an HIV protease inhibitor; off-target activity on ALKBH2 |
Deep Dive: Understanding the Experimental Data
A thorough assessment of a chemical probe requires a detailed understanding of the experimental context in which the data was generated.
Biochemical Assays: Gauging Direct Enzyme Inhibition
The initial potency of ALKBH2 inhibitors is often determined using in vitro biochemical assays that measure the direct inhibition of the purified enzyme.
Experimental Protocol: Fluorescence Polarization (FP) Assay for ALKBH2 Inhibition (for AH2-15c, the active form of this compound) [1]
-
Principle: This assay measures the change in polarization of fluorescently labeled DNA substrate upon binding by the ALKBH2 enzyme. Inhibition of ALKBH2 prevents this binding, resulting in a lower polarization signal.
-
Reagents:
-
Recombinant human ALKBH2 protein.
-
Fluorescently labeled single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) containing a methylated base (e.g., 3-methylcytosine).
-
Assay buffer containing co-factors for ALKBH2 activity (Fe(II) and 2-oxoglutarate).
-
Test compounds (e.g., AH2-15c).
-
-
Procedure:
-
ALKBH2 enzyme is incubated with varying concentrations of the inhibitor.
-
The fluorescently labeled DNA substrate is added to the enzyme-inhibitor mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Experimental Protocol: DNA Demethylation Assay (for Ritonavir)
-
Principle: This assay directly measures the ability of ALKBH2 to remove methyl groups from a DNA substrate. Inhibition is quantified by a decrease in the demethylated product.
-
Reagents:
-
Purified human ALKBH2 protein.
-
A methylated DNA substrate (e.g., containing N3-methylcytosine).
-
Reaction buffer with necessary co-factors.
-
Ritonavir at various concentrations.
-
-
Procedure:
-
ALKBH2 is incubated with the methylated DNA substrate in the presence of varying concentrations of Ritonavir.
-
The reaction is stopped after a defined period.
-
The amount of demethylated product is quantified, often using methods like HPLC or mass spectrometry.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays: Assessing On-Target Effects in a Biological Context
Cell-based assays are crucial for confirming that a compound can effectively engage its target within a complex cellular environment and elicit a biological response.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
Procedure:
-
Glioblastoma U87 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The IC₅₀ value for cell viability is calculated from the dose-response curve.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) - A General Method for Target Engagement
While not specifically reported for this compound in the initial findings, CETSA is a powerful technique to confirm direct target engagement in cells.
-
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Workflow:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of the target protein (e.g., ALKBH2) in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the ALKBH2-mediated DNA demethylation pathway and the general workflow for assessing inhibitor specificity.
Caption: ALKBH2-mediated DNA demethylation pathway and the point of inhibition by this compound.
Caption: A generalized workflow for assessing the specificity and selectivity of a chemical inhibitor.
Conclusion and Recommendations
Based on the currently available data, This compound stands out as a potent and highly selective inhibitor of ALKBH2, particularly when considering the selectivity profile of its active counterpart, AH2-15c.[1] Its demonstrated cellular activity makes it a superior choice for in-cell and in vivo studies aimed at elucidating the specific roles of ALKBH2.
MV1035 , as a dual inhibitor of ALKBH2 and ALKBH5, may be useful in contexts where the simultaneous inhibition of both enzymes is desired. However, for dissecting the specific functions of ALKBH2, its lack of selectivity is a significant drawback.
Ritonavir represents an interesting case of drug repurposing. While it does inhibit ALKBH2, its potency is significantly lower than that of this compound's active form, and its primary activity as an HIV protease inhibitor introduces a high likelihood of off-target effects unrelated to ALKBH2 inhibition. Therefore, its use as a specific ALKBH2 probe should be approached with caution and ideally be accompanied by control experiments to account for its other activities.
For researchers seeking a reliable and selective tool to investigate ALKBH2 biology, This compound is the current frontrunner . Future studies should aim to further characterize its selectivity profile across a broader range of protein families and validate its on-target engagement in various cellular models, potentially using techniques like CETSA.
References
In Vivo Showdown: A Comparative Analysis of the Anti-Tumor Efficacy of Chalcone Analogue 14k and Combretastatin A-4 Phosphate
For researchers and drug development professionals, this guide provides a detailed comparison of the in vivo anti-tumor activity of the novel chalcone (B49325) analogue 14k and the well-established tubulin inhibitor, Combretastatin A-4 Phosphate (B84403) (CA-4P). This analysis is based on experimental data from a key study evaluating these compounds, presenting their efficacy, underlying mechanisms, and experimental protocols.
A recent study has brought to light the potent anti-tumor effects of a novel chalcone analogue, referred to as compound 14k , and its phosphate salt 14k-P . The in vivo validation of 14k's therapeutic potential has demonstrated a significant suppression of tumor growth, positioning it as a promising candidate for cancer therapy. This guide will delve into the comparative in vivo performance of 14k and its phosphate prodrug against CA-4P, a known clinical trial-stage vascular disrupting agent that also targets tubulin.
Comparative Efficacy: A Quantitative Look
The anti-tumor activities of 14k, 14k-P, and CA-4P were evaluated in a xenograft mouse model. The data presented below summarizes the key findings from this in vivo study, highlighting the superior performance of the novel chalcone analogue.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Inhibition Rate (%) | Mean Final Tumor Weight (g) |
| Vehicle (Control) | 1586.9 | - | 1.25 |
| Compound 2 | - | 21.7% | - |
| CA-4P | - | 52.2% | ~0.6 |
| Compound 14k | ~538 | 66.1% | ~0.4 |
| Compound 14k-P | ~470 | 70.4% | ~0.35 |
Note: Some values are approximated based on graphical data from the source study. "Compound 2" is another chalcone analogue from the same study with potent in vitro but weaker in vivo activity.
The results clearly indicate that both 14k and its phosphate salt 14k-P exhibit a more pronounced suppression of tumor growth compared to CA-4P.[1][2] At the end of the observation period, the tumor volumes and weights in the 14k and 14k-P treated groups were substantially lower than those in the CA-4P group.[1][2]
Mechanism of Action: Targeting the Cellular Scaffolding
Both compound 14k and CA-4P derive their anti-tumor effects from their ability to inhibit tubulin polymerization.[1] Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape.
By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] This interference leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.
Caption: Signaling pathway of tubulin inhibitors like 14k and CA-4P.
The inhibition of tubulin polymerization by these compounds leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase.[1] This mitotic arrest ultimately triggers programmed cell death, or apoptosis. The mechanism for compound 14k also involves the accumulation of reactive oxygen species (ROS) and the collapse of the mitochondrial membrane potential, further promoting apoptosis.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology is provided below.
In Vivo Tumor Xenograft Model:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human non-small cell lung cancer A549 cells were used for tumor induction.
-
Tumor Implantation: 2 x 10^6 A549 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol:
-
When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly assigned to different treatment groups (n=10 per group).
-
The compounds (14k, 14k-P, CA-4P, and Compound 2) were administered via intraperitoneal injection at a dose of 30 mg/kg.
-
Injections were given every other day for the duration of the observation period.
-
The vehicle control group received the corresponding solvent.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width²) / 2.
-
Body weight was monitored as an indicator of systemic toxicity.
-
At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.
-
References
A Head-to-Head Comparison of AH2-14c and Other DNA Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the targeted inhibition of DNA demethylases presents a promising therapeutic avenue for a multitude of diseases, including cancer. This guide provides a comprehensive, data-driven comparison of AH2-14c, a notable ALKBH2 inhibitor, with other key DNA demethylase inhibitors targeting the TET and DNMT enzyme families. The following sections present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate an objective evaluation of these compounds.
Data Presentation: A Quantitative Overview of Inhibitor Potency
The efficacy of a given inhibitor is fundamentally represented by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological activity of its target by 50%. The following tables summarize the IC50 values for this compound and a selection of other prominent DNA demethylase inhibitors, categorized by their target enzyme class.
Table 1: ALKBH2 Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Cell Line/Assay Conditions |
| This compound | ALKBH2 | 4.56 µM | U87 Glioblastoma Cells[1] |
| AH2-15c (active form of this compound) | ALKBH2 | 31 nM | In vitro assay[1] |
| Ritonavir | ALKBH2 | 32.4 µM | In vitro assay |
Table 2: TET (Ten-Eleven Translocation) Enzyme Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 Value |
| Bobcat339 | TET1, TET2 | 33 µM (TET1), 73 µM (TET2)[2] |
Table 3: DNMT (DNA Methyltransferase) Inhibitors
| Inhibitor | Target Enzyme(s) | IC50 Value |
| RG108 | DNMT1 | 115 nM[1] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 6 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B)[1] |
| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Varies with cell line and exposure time |
| Azacitidine (5-azacytidine) | DNMTs | Varies with cell line and exposure time |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for assessing the activity and inhibition of DNA demethylases are crucial. Below are representative protocols for in vitro and cell-based assays for ALKBH2, TET, and DNMT enzymes.
In Vitro ALKBH2 Activity and Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method utilizing a fluorogenic probe to directly measure ALKBH2 activity.
Materials:
-
Recombinant human ALKBH2 protein
-
Fluorogenic oligonucleotide probe containing a methylated base (e.g., 1-methyladenine)
-
Assay Buffer: 50 mM HEPES KOH (pH 8.0), 75 µM Fe(NH4)2(SO4)2, 1 mM 2-oxoglutarate, 2 mM sodium ascorbate, 50 µg/mL BSA, 0.4 mg/mL Catalase
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the assay buffer containing all components except the enzyme.
-
Add the test inhibitor at desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the fluorogenic probe to all wells to a final concentration of 1 µM.
-
Initiate the reaction by adding recombinant ALKBH2 to a final concentration of 0.5 µM.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe in a microplate reader at 37°C.
-
Record fluorescence readings at regular intervals for a specified duration (e.g., 60 minutes).
-
Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro TET Enzyme Activity Assay (Chemiluminescent)
This protocol is based on a commercially available chemiluminescent assay kit.
Materials:
-
Recombinant human TET enzyme (e.g., TET1, TET2)
-
Methylated DNA substrate (often pre-coated on assay plates)
-
TET Assay Buffer
-
Primary antibody specific for the hydroxymethylated product
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Test inhibitor (e.g., Bobcat339) at various concentrations
-
96-well microplate
-
Chemiluminescence reader
Procedure:
-
Add the TET assay buffer and the test inhibitor at various concentrations to the wells of the microplate pre-coated with the methylated DNA substrate.
-
Add the recombinant TET enzyme to each well to initiate the reaction.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow for the enzymatic conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine.
-
Wash the wells to remove the enzyme and unbound components.
-
Add the primary antibody that specifically recognizes the hydroxymethylated DNA and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the wells and add the HRP-labeled secondary antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Wash the wells and add the chemiluminescent HRP substrate.
-
Immediately measure the chemiluminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro DNMT Activity Assay (Colorimetric)
This protocol is based on a commercially available colorimetric ELISA-like assay.
Materials:
-
Nuclear extract or purified DNMT enzyme
-
DNA substrate coated on microplate wells
-
S-adenosylmethionine (SAM) as a methyl donor
-
Capture antibody specific for 5-methylcytosine
-
Detection antibody (enzyme-conjugated)
-
Colorimetric substrate
-
Test inhibitor (e.g., RG108) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the DNMT assay buffer, SAM, and the test inhibitor at various concentrations to the wells of the DNA-coated microplate.
-
Add the nuclear extract or purified DNMT enzyme to initiate the reaction.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow for DNA methylation.
-
Wash the wells and add the capture antibody that binds to the newly methylated DNA. Incubate for a specified time (e.g., 1 hour).
-
Wash the wells and add the enzyme-conjugated detection antibody. Incubate for a specified time (e.g., 30 minutes).
-
Wash the wells and add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of DNA demethylases can have profound effects on cellular signaling pathways. Understanding these connections is critical for elucidating the mechanism of action of these inhibitors and their potential therapeutic applications.
ALKBH2-Mediated Signaling
ALKBH2 has been implicated in the regulation of key signaling pathways that control cell survival, proliferation, and inflammation, such as the NF-κB and PI3K/AKT pathways.
Caption: ALKBH2 inhibition by this compound can modulate the NF-κB and PI3K/AKT signaling pathways.
General Experimental Workflow for Inhibitor Comparison
A systematic approach is necessary to compare the efficacy and specificity of different DNA demethylase inhibitors. The following workflow outlines the key steps in such a comparative study.
Caption: A logical workflow for the head-to-head comparison of DNA demethylase inhibitors.
Interplay of DNMT, TET, and ALKBH Families in DNA Demethylation
The process of DNA demethylation is a complex interplay between different enzyme families. While DNMTs are responsible for establishing and maintaining methylation marks, TET and ALKBH enzymes are involved in their removal or modification.
Caption: The interconnected roles of DNMT, TET, and ALKBH enzymes in regulating DNA methylation.
Conclusion
This guide provides a foundational comparison of this compound with other DNA demethylase inhibitors targeting TET and DNMT enzymes. The presented data and protocols offer a starting point for researchers to design and execute experiments for a direct and comprehensive evaluation of these compounds. The choice of an appropriate inhibitor will ultimately depend on the specific research question, the cellular context, and the desired biological outcome. Further head-to-head studies are warranted to fully elucidate the comparative efficacy, specificity, and off-target effects of this emerging class of epigenetic modulators.
References
Confirming the On-Target Effects of AH2-14c: A Comparative Guide to Molecular Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AH2-14c, an inhibitor of the DNA demethylase ALKBH2, with other potential alternatives. It includes supporting experimental data and detailed methodologies for key molecular techniques essential for validating on-target effects.
This compound has been identified as an inhibitor of ALKBH2, a key enzyme in DNA repair that is implicated in cancer cell survival and resistance to chemotherapy. Validating the direct engagement of this compound with ALKBH2 and understanding its downstream cellular effects are critical steps in its development as a potential therapeutic agent. This guide outlines the molecular techniques and comparative data necessary for this validation.
Comparative Analysis of ALKBH2 Inhibitors
The following table summarizes the quantitative data for this compound and other known ALKBH2 inhibitors. This data provides a baseline for comparing their potency.
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| This compound | ALKBH2 | 4.56 | U87 Glioblastoma | Inhibits cell viability and migration. |
| Ritonavir (B1064) | ALKBH2 | ~32.4 | In vitro assay | An HIV protease inhibitor repurposed as an ALKBH2 inhibitor[1][2]. |
| MV1035 | ALKBH2, ALKBH5 | Not explicitly stated | U87-MG, GSCs | Shows synergistic effects with temozolomide (B1682018) (TMZ) in reducing cell viability[3][4][5]. |
Experimental Protocols for On-Target Validation
To confirm that this compound directly binds to ALKBH2 and elicits the expected downstream effects, a series of molecular techniques should be employed.
In Vitro ALKBH2 Activity Assay
This assay directly measures the enzymatic activity of ALKBH2 in a cell-free system and assesses the inhibitory effect of the compound.
Principle: Recombinant ALKBH2 is incubated with a methylated DNA substrate. The demethylation activity of ALKBH2 is then quantified.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human ALKBH2, a methylated oligonucleotide substrate, and the necessary co-factors (Fe(II), α-ketoglutarate, ascorbic acid) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or the alternative inhibitor to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for the enzymatic reaction to occur.
-
Quantification of Demethylation: The extent of demethylation can be measured using various methods, such as a restriction enzyme digestion assay where the removal of the methyl group allows for cleavage by a specific restriction enzyme, with the products visualized by gel electrophoresis. Alternatively, a fluorescence-based assay can be used where a fluorogenic probe's signal increases upon demethylation by ALKBH2.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by Western blotting.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble ALKBH2 in the supernatant at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to ALKBH2.
Western Blotting for Downstream Effects
This technique is used to assess the cellular consequences of ALKBH2 inhibition.
Principle: Inhibition of ALKBH2 can lead to changes in the expression or post-translational modifications of downstream proteins involved in DNA repair and cell signaling.
Protocol:
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with primary antibodies against proteins downstream of ALKBH2 (e.g., markers of apoptosis like cleaved PARP or caspase-3, or proteins involved in cell cycle regulation) and a primary antibody against ALKBH2 to confirm its presence. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein levels to understand the downstream effects of ALKBH2 inhibition.
Immunoprecipitation (IP)
IP can be used to confirm the interaction of ALKBH2 with other proteins and to see if this interaction is modulated by this compound.
Principle: An antibody specific to ALKBH2 is used to pull down ALKBH2 and any interacting proteins from a cell lysate.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-ALKBH2 antibody. Then, add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins and analyze them by Western blotting using antibodies against known or suspected interacting partners of ALKBH2 (e.g., PCNA).
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the ALKBH2 signaling pathway and a typical workflow for validating an inhibitor's on-target effects.
Caption: ALKBH2 DNA Repair Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound On-Target Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human DNA alkylation damage repair enzyme ALKBH2 by HIV protease inhibitor ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MV1035 Overcomes Temozolomide Resistance in Patient-Derived Glioblastoma Stem Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MV1035 Overcomes Temozolomide Resistance in Patient-Derived Glioblastoma Stem Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of AH2-14c with Radiation Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the potential synergistic effects of AH2-14c, an ALKBH2 inhibitor, with radiation therapy for the treatment of glioblastoma (GBM). By targeting DNA repair mechanisms, this compound presents a promising, yet underexplored, avenue for enhancing the efficacy of radiotherapy. This document compares the theoretical advantages of this compound with established radiosensitizing agents, supported by available preclinical data for these alternatives.
Introduction to Radiosensitization in Glioblastoma Therapy
Glioblastoma is a notoriously aggressive brain tumor with a poor prognosis, largely due to its resistance to conventional treatments like radiation therapy. A key mechanism of this resistance lies in the tumor cells' robust ability to repair the DNA damage induced by radiation. This has spurred the development of radiosensitizers, compounds that can make cancer cells more susceptible to the cytotoxic effects of radiation. One emerging strategy is the inhibition of DNA repair pathways.
This compound is a small molecule inhibitor of ALKBH2, an enzyme that plays a crucial role in the direct reversal of DNA methylation damage. By blocking this repair pathway, this compound has the potential to prevent cancer cells from recovering from radiation-induced DNA lesions, thereby leading to a synergistic increase in cell death. While direct preclinical studies on the combination of this compound and radiation are not yet available, its mechanism of action strongly suggests a radiosensitizing potential, comparable to other DNA repair inhibitors that have shown promise in preclinical and clinical settings.
This guide will delve into the theoretical framework for this compound's synergistic activity, compare it with alternative radiosensitizers such as PARP inhibitors, ATM inhibitors, HSP90 inhibitors, and Valproic Acid, and provide detailed experimental protocols for evaluating such synergies.
Comparison of Radiosensitizing Agents for Glioblastoma
The following table summarizes the preclinical data for various radiosensitizing agents in combination with radiation therapy for the treatment of glioblastoma. This provides a benchmark against which the potential efficacy of this compound can be considered.
| Agent Class | Specific Agent(s) | Mechanism of Action | Key Preclinical Findings (in combination with Radiation) | Reference(s) |
| ALKBH2 Inhibitor | This compound | Inhibits ALKBH2, a DNA demethylase involved in the repair of alkylation DNA damage. | Theoretical: By preventing the repair of DNA damage induced by radiation, it is hypothesized to lead to increased tumor cell death. No direct experimental data is currently available. | - |
| PARP Inhibitors | E7016, Olaparib | Inhibit Poly (ADP-ribose) polymerase, an enzyme critical for the repair of single-strand DNA breaks. | Enhanced tumor cell sensitivity to radiation in vitro and in vivo.[1] The combination of PARP inhibitors and radiotherapy has shown to intensify DNA damage and trigger cell death.[2] | [1][2] |
| ATM Inhibitors | KU-60019, AZ32, AZD1390 | Inhibit Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response. | Selectively sensitizes brain tumors to radiation, leading to enhanced tumor control and extended survival in mouse models.[3] AZD1390, a brain-penetrant ATM inhibitor, has shown to improve the efficacy of radiation in preclinical brain tumor models. | |
| HSP90 Inhibitors | 17-AAG, NW457 | Inhibit Heat Shock Protein 90, a chaperone protein required for the stability and function of many proteins involved in DNA damage repair and cell survival pathways. | Synergizes with radiation to inhibit the growth of intracranial tumors. HSP90 inhibition can lead to the downregulation of DNA damage response factors, impairing DNA repair and reducing clonogenic survival after irradiation. | |
| Histone Deacetylase (HDAC) Inhibitor | Valproic Acid (VPA) | Inhibits histone deacetylases, leading to chromatin relaxation and altered gene expression, including genes involved in DNA repair and cell cycle control. | Enhances the efficacy of radiation by sensitizing malignant glioblastoma cells while potentially protecting normal hippocampal neurons. In preclinical models, the combination of VPA and radiation delayed tumor growth and improved survival. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to evaluate these radiosensitizers, the following diagrams are provided.
Caption: DNA Damage Response Pathway and Points of Inhibition by Radiosensitizers.
Caption: General Experimental Workflow for Preclinical Evaluation of Radiosensitizers.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of a compound like this compound with radiation. These are based on methodologies reported in studies of other radiosensitizers.
In Vitro Radiosensitization Studies
1. Cell Culture:
-
Glioblastoma cell lines (e.g., U87 MG, or patient-derived xenograft lines) are cultured in appropriate media and conditions.
2. Treatment:
-
Cells are seeded in multi-well plates or flasks.
-
Cells are divided into four treatment groups:
-
Vehicle control (no treatment).
-
Drug only (e.g., this compound at various concentrations).
-
Radiation only (e.g., single doses ranging from 2 to 8 Gy).
-
Combination of drug and radiation.
-
-
For combination treatment, the drug is typically added to the cell culture medium for a specified period (e.g., 24 hours) before irradiation. The cells are irradiated in the presence of the drug.
3. Clonogenic Survival Assay:
-
Following treatment, cells are trypsinized, counted, and re-plated at low densities in fresh medium.
-
Plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction for each treatment group is calculated relative to the untreated control.
-
A dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.
4. Apoptosis Assay:
-
Cells are treated as described above.
-
At a specified time point post-treatment (e.g., 48-72 hours), apoptosis can be measured using various methods, such as:
-
Caspase-3/7 activity assay: Measures the activity of executioner caspases.
-
Annexin V/Propidium Iodide staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
5. DNA Damage Assay (γ-H2AX Foci Formation):
-
Cells are grown on coverslips and treated.
-
At various time points after irradiation (e.g., 1, 6, and 24 hours), cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.
-
The number of γ-H2AX foci per cell nucleus is quantified using fluorescence microscopy. A sustained high number of foci in the combination treatment group compared to radiation alone indicates impaired DNA repair.
In Vivo Radiosensitization Studies
1. Animal Model:
-
Orthotopic glioblastoma models are established by implanting human glioblastoma cells into the brains of immunodeficient mice.
2. Treatment:
-
Once tumors are established (confirmed by imaging), mice are randomized into treatment groups:
-
Vehicle control.
-
Drug only (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection).
-
Radiation only (focal brain irradiation).
-
Combination of drug and radiation.
-
-
The drug is typically administered for a set period before and/or during the course of fractionated radiation therapy.
3. Tumor Growth and Survival Monitoring:
-
Tumor growth is monitored non-invasively using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Animal health and body weight are monitored regularly.
-
The primary endpoint is typically overall survival, with mice being monitored until they reach a humane endpoint.
4. Data Analysis:
-
Tumor growth curves are generated for each treatment group.
-
Kaplan-Meier survival curves are plotted, and statistical analyses (e.g., log-rank test) are used to compare survival between groups.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with radiation therapy is still needed, its role as an inhibitor of the DNA repair enzyme ALKBH2 provides a strong rationale for its potential as a potent radiosensitizer for glioblastoma. The preclinical data from other DNA repair inhibitors, such as those targeting PARP and ATM, demonstrate the viability of this therapeutic strategy.
Future research should focus on conducting in vitro and in vivo studies as outlined in this guide to empirically determine the radiosensitizing effects of this compound. Key investigations should include establishing the optimal timing and dosage for the combination therapy and exploring potential biomarkers that could predict which patients are most likely to benefit from this approach. The development of effective radiosensitizers is a critical step towards improving the prognosis for patients with glioblastoma, and this compound represents a promising candidate worthy of further investigation.
References
- 1. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 3. New drug enhances radiation treatment for brain cancer in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Carbon-14 (¹⁴C)
For the attention of: Researchers, scientists, and drug development professionals.
This document provides critical guidance on the safe handling, personal protective equipment (PPE), and disposal of materials containing Carbon-14 (¹⁴C), a radioactive isotope of carbon. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the environment.
Core Safety Principles
Carbon-14 is a low-energy beta emitter.[1][2][3] While the external radiation hazard is minimal due to the short range of its beta particles in the air, ingestion, inhalation, or absorption of ¹⁴C-labeled compounds can pose a significant internal radiation risk.[2][4] The primary objective of these protocols is to prevent internal contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling Carbon-14. The level of protection required depends on the specific procedures and the quantity of radioactive material being handled.
Standard Laboratory Operations with ¹⁴C:
For routine procedures involving low millicurie (mCi) quantities of ¹⁴C in a well-ventilated laboratory, the following PPE is mandatory:
-
Hand Protection: Double gloving is recommended.[1] Nitrile or latex gloves provide a barrier against direct skin contact. It is crucial to change gloves frequently to prevent the spread of contamination.[1]
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing from contamination.
-
Eye Protection: Safety glasses with side shields are required to protect the eyes from splashes of radioactive solutions.[1]
Operations with Higher Risk of Contamination:
For procedures with a higher risk of generating aerosols or involving larger quantities of ¹⁴C, more stringent PPE measures, aligning with Level C protection, may be necessary.[5]
| PPE Level | Respiratory Protection | Skin and Body Protection | Eye/Face Protection | Hand Protection |
| Standard ¹⁴C Handling | Not typically required in a properly functioning fume hood. | Laboratory coat | Safety glasses with side shields | Double gloves (Nitrile or Latex) |
| Level C (Increased Risk) [5] | Full-face or half-mask air-purifying respirator (NIOSH approved) | Hooded chemical-resistant clothing (e.g., disposable overalls) | Face shield | Inner and outer chemical-resistant gloves |
Operational Plan: Handling and Storage
A systematic approach to handling and storing Carbon-14 is crucial for minimizing contamination risks.
Caption: Workflow for the safe handling and storage of Carbon-14.
Experimental Protocols:
-
Designated Work Area: All work with ¹⁴C should be conducted in a designated area, such as a chemical fume hood, to control the release of airborne contaminants.[4]
-
Shielding: While ¹⁴C emits low-energy beta particles that do not require lead shielding, acrylic or plastic shielding can be used to minimize exposure from other potential radioactive contaminants and for splash protection.
-
Monitoring: Regular monitoring of the work area and personnel is essential.
-
Surface Monitoring: Wipe tests are the most sensitive method for detecting removable surface contamination and should be counted using a liquid scintillation counter (LSC).[1] Geiger counters with a pancake probe can be used for preliminary surveys but have low efficiency for ¹⁴C.[1][4]
-
Personal Monitoring: After handling ¹⁴C, personnel should survey their hands, clothing, and shoes with a pancake probe before leaving the work area.[1]
-
Disposal Plan
Proper disposal of radioactive waste is critical to prevent environmental contamination.
Waste Segregation:
All waste contaminated with ¹⁴C must be segregated from non-radioactive waste. There are typically three categories of ¹⁴C waste:
-
Dry Solid Waste: Includes items like gloves, paper towels, and other absorbent materials. This waste should be collected in clearly labeled, durable containers lined with a plastic bag.
-
Liquid Waste: Aqueous and organic liquid waste must be collected in separate, leak-proof containers. It is important not to mix aqueous and organic waste streams.
-
Liquid Scintillation Vials: Used vials should be collected in designated containers.
Disposal Guidelines:
Disposal of ¹⁴C waste is regulated and must be managed through the institution's radiation safety office. The following table summarizes general disposal considerations.
| Waste Type | Collection Container | Key Disposal Considerations |
| Dry Solid Waste | Labeled, plastic-lined drum or box | Keep segregated from liquid waste. |
| Aqueous Liquid Waste | Labeled, sealed, and compatible plastic or glass container | Maintain a log of the activity and volume added. |
| Organic Liquid Waste | Labeled, sealed, and compatible solvent waste container | Do not mix with aqueous waste. |
| Scintillation Vials | Designated vial collection container | Ensure vials are tightly capped. |
Note: Specific disposal limits for incineration, sewage release, and burial are determined by regulatory bodies and institutional policies.[6] Always consult your institution's Radiation Safety Manual for specific procedures.
Emergency Procedures
In the event of a spill or personal contamination, immediate action is required.
Caption: Emergency response plan for a Carbon-14 spill or contamination.
By adhering to these safety and logistical protocols, researchers can work safely with Carbon-14, minimizing risks to themselves and the environment. Always consult your institution's specific radiation safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
